4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-iodo-N,N-dimethylimidazole-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3O2S/c1-8(2)12(10,11)9-3-5(6)7-4-9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJHNZMKMJPPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C=C(N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378429 | |
| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135773-25-0 | |
| Record name | 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl 4-iodo-1H-imidazole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. Due to the limited availability of direct experimental data for this specific molecule, this document also includes information on the related precursor, 4-iodo-1H-imidazole, and general characteristics of N,N-dimethyl-imidazole-1-sulfonamides to offer a predictive context for its behavior. All available quantitative data is presented in structured tables for clarity.
Chemical Identity and Physical Properties
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135773-25-0 | [1] |
| Molecular Formula | C₅H₈IN₃O₂S | [1] |
| Molecular Weight | 301.1 g/mol | [1] |
| Physical State | Solid | [2] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of this compound are not explicitly documented in readily accessible scientific literature. However, its synthesis can be logically inferred from the preparation of its precursors, primarily 4-iodo-1H-imidazole, and the general reactivity of imidazoles with sulfonyl chlorides.
Inferred Synthesis Workflow
The synthesis would likely proceed in a two-step manner: first, the iodination of imidazole to form 4-iodo-1H-imidazole, followed by the sulfonylation of the imidazole nitrogen with N,N-dimethylsulfonyl chloride.
A logical workflow for the synthesis of the target compound.
Experimental Protocol for the Synthesis of 4-Iodo-1H-imidazole (Precursor)
The synthesis of the key precursor, 4-iodo-1H-imidazole, is well-documented. A common method involves the direct iodination of imidazole.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Base (e.g., Sodium Hydroxide)
-
Solvent (e.g., Water)
Procedure:
-
Dissolve imidazole in an aqueous solution of a suitable base.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine to the cooled imidazole solution.
-
Allow the reaction to proceed at a controlled temperature.
-
After the reaction is complete, the product can be isolated through filtration and purified by recrystallization.[3][4]
Biological Activity and Potential Applications
Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule—the iodinated imidazole ring and the sulfonamide group—are found in many biologically active compounds.
-
Imidazole Derivatives: The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents with antifungal, antibacterial, and anticancer properties.[5][6] The introduction of a halogen, such as iodine, can significantly modulate the biological activity of the parent compound.
-
Sulfonamides: The sulfonamide functional group is a cornerstone of various pharmaceuticals, most notably antibacterial agents (sulfa drugs).[7] Sulfonamide derivatives have also been investigated for a wide range of other biological activities.[8]
Given these characteristics, this compound may be a subject of interest in drug discovery programs as a potential intermediate or a candidate molecule for screening in various biological assays.
Logical Relationship in Drug Discovery
The utility of this compound in a drug discovery workflow would likely involve its use as a building block for creating a library of more complex molecules.
Conceptual workflow for utilizing the compound in drug discovery.
Conclusion
This compound is a chemical compound for which basic identifying information is available. However, a comprehensive understanding of its physicochemical properties and biological activity is hampered by the lack of direct experimental data in the public domain. Based on the known properties of its structural components, it holds potential as a valuable building block in medicinal chemistry and drug discovery. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.
References
An In-depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
CAS Number: 135773-25-0
This technical guide provides a comprehensive overview of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, a key heterocyclic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential applications based on its structural characteristics.
Compound Data Summary
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Value | Reference |
| CAS Number | 135773-25-0 | [1] |
| Molecular Formula | C₅H₈IN₃O₂S | [1] |
| Molecular Weight | 301.11 g/mol | [2] |
| Appearance | Solid | |
| Purity | ≥98% | [2][3] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere |
Table 2: Safety Information
| Hazard Statement | Description |
| H301, H311, H331 | Toxic if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved through the N-sulfonylation of its precursor, 4-iodo-1H-imidazole.
Synthesis of the Precursor: 4-Iodo-1H-imidazole
A common and efficient method for the synthesis of 4-iodo-1H-imidazole is through the direct iodination of imidazole.[4][5][6] This method involves the reaction of imidazole with iodine in an alkaline aqueous solution. The regioselectivity towards the 4-position is controlled by using an excess of imidazole.
Experimental Protocol: Direct Iodination of Imidazole [4][5]
-
Materials: Imidazole, Iodine (I₂), Sodium Hydroxide (NaOH), Sodium Iodide (NaI), Isopropanol, n-Hexane, Deionized Water, Hydrochloric Acid (HCl).
-
Procedure:
-
Prepare an aqueous solution of sodium hydroxide and dissolve an excess of imidazole in it at room temperature.
-
In a separate beaker, prepare a solution of iodine and sodium iodide in deionized water. The formation of the triiodide ion (I₃⁻) enhances the solubility of iodine.
-
Cool the imidazole solution to 0°C using an ice bath.
-
Slowly add the iodine solution dropwise to the cooled imidazole solution over 1-2 hours, maintaining the temperature at 0°C.
-
Continue to stir the reaction mixture at 0°C for several hours after the addition is complete.
-
Adjust the pH of the reaction mixture to 7-9 with dilute HCl to precipitate the crude 4-iodo-1H-imidazole.
-
Isolate the crude product by filtration.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol/n-hexane, to yield pure 4-iodo-1H-imidazole as a white crystalline solid.[4][6]
-
Synthesis of this compound
The target compound is synthesized via a highly efficient and regioselective N-sulfonylation of 4-iodo-1H-imidazole with N,N-dimethylsulfamoyl chloride.[7]
Experimental Protocol: N-Sulfonylation of 4-Iodo-1H-imidazole
-
Reactants: 4-iodo-1H-imidazole, N,N-dimethylsulfamoyl chloride.
-
Reagents: 50% aqueous Sodium Hydroxide (NaOH), Tetrahydrofuran (THF).
-
Procedure: While the full detailed experimental procedure from the primary literature could not be retrieved, the key aspects of the synthesis are as follows:
-
4-iodo-1H-imidazole is reacted with N,N-dimethylsulfamoyl chloride in a biphasic system consisting of THF and 50% aqueous NaOH.
-
This method has been reported to produce N,N-dimethyl-4-iodo-1H-imidazole-1-sulfonamide in 97% yield and with a purity of >98%.[7]
-
A key feature of this procedure is the rearrangement of the 5-iodo-sulfonamide by-product to the desired 4-iodo product.[7]
-
Experimental and Logical Diagrams
The following diagrams illustrate the synthetic workflow and a relevant biological pathway.
Biological Context and Potential Applications
Direct biological activity and specific signaling pathway modulation by this compound are not extensively documented in publicly available literature. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex molecules for screening libraries and drug discovery.[7]
The biological potential of this compound can be inferred from the activities of its core structural motifs: the iodo-imidazole and the sulfonamide.
The Iodo-imidazole Moiety
4-Iodo-1H-imidazole is a versatile building block in medicinal chemistry. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents.[8] This facilitates the synthesis of libraries of compounds for screening against various biological targets. Derivatives of 4-iodo-1H-imidazole have been investigated for a range of therapeutic applications, including as kinase inhibitors, antifungal agents, and histamine receptor antagonists.[9]
The Sulfonamide Moiety
The sulfonamide group is a well-established pharmacophore in drug discovery. Sulfonamide-containing drugs exhibit a wide array of biological activities, including antibacterial, diuretic, and hypoglycemic effects.[2] The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By acting as a competitive inhibitor of para-aminobenzoic acid (pABA), sulfonamides disrupt the folate pathway, thereby inhibiting bacterial growth.
Given its structure, this compound serves as a valuable intermediate, combining the synthetic versatility of an iodo-imidazole with the pharmacological potential of a sulfonamide. It is a promising scaffold for the development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. Due to the limited availability of public domain experimental data for this specific molecule, this guide presents a set of predicted spectral data based on established principles of spectroscopy and the known data of its structural analogs. Detailed, plausible experimental protocols for its synthesis and characterization are also provided to facilitate further research and application in medicinal chemistry and drug development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 135773-25-0[1]
-
Molecular Formula: C₅H₈IN₃O₂S[1]
-
Molecular Weight: 301.11 g/mol [1]
-
Physical Form: Solid (predicted)
Predicted Spectral Data
The following spectral data are predicted based on the analysis of the parent compound, N,N-dimethyl-1H-imidazole-1-sulfonamide, and the known effects of iodine substitution on the imidazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.8 | s | 1H | H-2 (imidazole) |
| ~ 7.6 | s | 1H | H-5 (imidazole) |
| ~ 2.9 | s | 6H | -N(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 139 | C-2 (imidazole) |
| ~ 125 | C-5 (imidazole) |
| ~ 85 | C-4 (imidazole) |
| ~ 38 | -N(CH₃)₂ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 301.9455 | [M+H]⁺ | Predicted exact mass for the protonated molecule. |
| 323.9274 | [M+Na]⁺ | Predicted sodium adduct. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3200 | C-H stretching (imidazole ring) |
| ~ 2900-3000 | C-H stretching (methyl groups) |
| ~ 1500-1600 | C=C and C=N stretching (imidazole ring) |
| ~ 1350-1380 | S=O stretching (asymmetric) of sulfonamide |
| ~ 1150-1180 | S=O stretching (symmetric) of sulfonamide |
| ~ 950-1050 | S-N stretching |
| ~ 600-700 | C-I stretching |
Experimental Protocols
The following are detailed, plausible protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This proposed synthesis involves the direct iodination of N,N-dimethyl-1H-imidazole-1-sulfonamide.
Materials:
-
N,N-dimethyl-1H-imidazole-1-sulfonamide
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N,N-dimethyl-1H-imidazole-1-sulfonamide (1 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectroscopic Characterization
Instrumentation:
-
NMR: 400 MHz spectrometer
-
MS: High-resolution mass spectrometer with electrospray ionization (ESI)
-
IR: Fourier-transform infrared (FTIR) spectrometer with ATR accessory
Protocols:
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the ESI source of the mass spectrometer in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
-
Infrared Spectroscopy:
-
Place a small amount of the solid sample directly onto the ATR crystal of the FTIR spectrometer.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow from the synthesis of the precursor to the final characterization of the target compound.
Caption: Synthesis and Characterization Workflow.
References
A Technical Guide to the Biological Activity of Sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, characterized by the presence of a sulfonyl group connected to an amine, represent a cornerstone class of synthetic compounds in medicinal chemistry.[1][2] First introduced as antibacterial agents, their therapeutic applications have since expanded dramatically.[3] This guide provides an in-depth exploration of the diverse biological activities of sulfonamide derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The versatility of the sulfonamide scaffold has led to the development of drugs for a wide array of conditions, including bacterial infections, cancer, inflammation, glaucoma, epilepsy, and diabetes.[4][5]
Core Mechanism of Action: Dihydropteroate Synthase Inhibition
The classical and most well-understood mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[2][6] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is a precursor for the synthesis of essential molecules like purines and pyrimidines, which are the building blocks of DNA and RNA.[]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] By mimicking PABA, sulfonamides bind to the active site of the DHPS enzyme, preventing the conversion of PABA to dihydropteroate.[2] This blockade halts the folic acid synthesis pathway, leading to a bacteriostatic effect—inhibiting the growth and reproduction of bacteria rather than directly killing them.[6] The body's immune system then clears the inhibited bacteria. Humans are unaffected by this mechanism as they obtain folic acid from their diet.[6]
Signaling Pathway: Bacterial Folic Acid Synthesis
The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamide derivatives.
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Diverse Biological Activities of Sulfonamide Derivatives
Beyond their antibacterial properties, the structural versatility of sulfonamides has been exploited to develop a wide range of therapeutic agents with diverse biological activities.[8][9]
Anticancer Activity
Sulfonamide derivatives have emerged as a significant class of anticancer agents.[10] Their mechanisms of action in oncology are varied and include:
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells, particularly under hypoxic conditions, overexpress certain CA isoforms (e.g., CA IX and XII).[11][12] These enzymes help maintain the acidic tumor microenvironment, which is crucial for tumor growth and metastasis. Sulfonamide-based CA inhibitors can disrupt this pH regulation, leading to apoptosis.[10]
-
Tyrosine Kinase Inhibition: Many sulfonamides have been designed to act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival.[10]
-
Other Mechanisms: Sulfonamides also exhibit anticancer effects by inhibiting other targets such as matrix metalloproteinases, aromatase, and histone deacetylases.[10] Some sulfonamide-metal complexes have shown potent cytotoxic activity, often exceeding that of standard chemotherapeutic agents like cisplatin.[13][14]
Anti-inflammatory Activity
Certain sulfonamide derivatives possess potent anti-inflammatory properties. For instance, celecoxib, a selective COX-2 inhibitor, is widely used to treat pain and inflammation.[4] Other sulfonamides, like dapsone and nimesulide, can reduce the bioavailability of neutrophil-derived hypochlorous acid (HOCl), a potent oxidant involved in tissue damage during inflammation.[15] This action helps protect against the inactivation of α1-antitrypsin, a key inhibitor of neutrophil elastase, thereby mitigating tissue injury.[15]
Diuretic Activity
Thiazide and loop diuretics are sulfonamide-based drugs that are fundamental in the management of hypertension and edema.[3][16] They act by inhibiting ion co-transporters in the renal tubules.[16]
-
Thiazide diuretics (e.g., hydrochlorothiazide) inhibit the Na+/Cl- cotransporter in the distal convoluted tubule.[6]
-
Loop diuretics (e.g., furosemide) inhibit the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle.[6] This inhibition leads to increased excretion of sodium, chloride, and water.[16]
Anticonvulsant Activity
Several sulfonamide derivatives are used as antiepileptic drugs (AEDs).[17] Their mechanisms often involve the inhibition of carbonic anhydrase in the central nervous system.[18][19] Examples include acetazolamide, topiramate, and zonisamide.[5][18] The anticonvulsant effect is thought to be partly due to CO2 retention following the inhibition of brain CA isoforms.[18] Some newer sulfamide derivatives have shown broad-spectrum anticonvulsant activity by inhibiting voltage-gated sodium and calcium channels.[20]
Quantitative Data on Biological Activity
The biological activity of sulfonamide derivatives is quantified using various metrics depending on the therapeutic target. The following tables summarize representative data for different activities.
Table 1: Antibacterial Activity of Selected Sulfonamide Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Sulfamethoxazole | Escherichia coli | 8 - 32 |
| Sulfadiazine | Staphylococcus aureus | 16 - 64 |
| Mafenide | Pseudomonas aeruginosa | 62.5 |
| Sulfisoxazole | Haemophilus influenzae | 4 - 16 |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Table 2: Anticancer Activity (IC50) of Selected Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µM) | Target |
| Celecoxib | HT-29 (Colon) | 15.6 | COX-2 |
| Indisulam | A549 (Lung) | 0.05 | Cell Cycle |
| Pazopanib | HUVEC (Endothelial) | 0.03 | VEGFR |
| Belinostat | Various | 0.1 - 0.5 | HDAC |
Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Carbonic Anhydrase Inhibition (Ki) of Selected Sulfonamide Derivatives
| Compound | CA Isoform | Ki (nM) |
| Acetazolamide | hCA II | 12 |
| Dorzolamide | hCA II | 0.5 |
| Brinzolamide | hCA II | 3.1 |
| Dichlorphenamide | hCA I | 30 |
Note: Ki (Inhibition Constant) is a measure of the inhibitor's binding affinity to the enzyme.
Experimental Protocols
The evaluation of the biological activity of sulfonamide derivatives involves a range of standardized in vitro and in vivo assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A serial two-fold dilution of the sulfonamide derivative is prepared in a multi-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacterium.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxicity of a compound against cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the sulfonamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The IC50 value is calculated from the dose-response curve.
Experimental Workflow: MTT Assay
The diagram below outlines the workflow for a typical MTT assay.
Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.
Carbonic Anhydrase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of CA. A common method involves monitoring the esterase activity of CA using 4-nitrophenyl acetate (4-NPA) as a substrate.
-
Reagent Preparation: Prepare a solution of the purified CA isoform, the sulfonamide inhibitor at various concentrations, and the substrate 4-NPA in a suitable buffer.
-
Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor.
-
Measurement: The hydrolysis of 4-NPA to 4-nitrophenol is monitored spectrophotometrically by measuring the increase in absorbance at ~400 nm over time.
-
Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor and substrate concentrations, often using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The sulfonamide scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry. From their initial discovery as antibacterial agents, sulfonamide derivatives have evolved into a broad class of drugs with applications spanning oncology, inflammation, and neurology. The continued exploration of new sulfonamide derivatives, including their metal complexes, holds significant promise for the development of novel therapeutics with improved efficacy and selectivity.[13][14] Future research will likely focus on designing isoform-selective inhibitors to minimize off-target effects and on developing novel derivatives to overcome challenges such as drug resistance.[21]
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Sulfonamide | Antibacterial, Antifungal & Antiviral | Britannica [britannica.com]
- 4. List of Sulfonamides + Uses, Types & Side Effects - Drugs.com [drugs.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulphonamides as anti-inflammatory agents: old drugs for new therapeutic strategies in neutrophilic inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SULFONAMYL DIURETICS—Mechanism of Action and Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Anticonvulsant Sulfonamides/Sulfamates/Sulfamides with Carbonic Anhydrase Inhibitory Activity: Drug Design and Mechanism of Action - ProQuest [proquest.com]
- 20. Novel, broad-spectrum anticonvulsants containing a sulfamide group: pharmacological properties of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsr.com [ijpsr.com]
The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide
Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs. The introduction of an iodine atom onto this scaffold, particularly creating 4-iodo-1H-imidazole, significantly enhances its synthetic versatility, establishing it as a cornerstone building block for drug discovery.[1] The unique electronic properties conferred by the iodine atom and its utility as a reactive handle for cross-coupling reactions allow for extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and diverse applications of iodo-imidazole derivatives, with a focus on their role in developing kinase inhibitors, anticancer agents, and antimicrobial therapeutics. Detailed experimental protocols, quantitative biological data, and process visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Iodo-Imidazoles
The imidazole nucleus is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts a unique combination of physicochemical properties, including high polarity, hydrogen bonding capability, and amphoteric nature.[2][3] These characteristics allow imidazole-containing molecules to interact with a wide array of biological targets, such as enzymes and receptors, making them a focal point of pharmaceutical research.[4][5]
The strategic incorporation of an iodine atom onto the imidazole ring creates a powerful synthetic intermediate. The carbon-iodine (C-I) bond is relatively weak and susceptible to a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions. This reactivity provides a facile and robust method for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures and the generation of large compound libraries for biological screening.[6][7] The iodine substituent also influences the molecule's lipophilicity and electronic properties, which can directly impact its pharmacokinetic profile and binding affinity to biological targets.[7][8] Consequently, 4-iodo-1H-imidazole is not just a synthetic intermediate but a strategic tool for fine-tuning the pharmacological properties of drug candidates.[1]
Physicochemical Properties
A precise understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems. The addition of an iodine atom to the imidazole scaffold significantly alters its electronic properties and enhances its reactivity.[9] While computational models offer valuable predictions, experimental validation remains the gold standard.[9] The table below compares key properties of the parent 1H-imidazole with its 4-iodo derivative.
| Property | 1H-Imidazole | 4-Iodo-1H-imidazole | Data Source |
| Molecular Formula | C₃H₄N₂ | C₃H₃IN₂ | [9][10] |
| Molecular Weight | 68.08 g/mol | 193.97 g/mol | [9][10] |
| Appearance | White to pale yellow crystalline solid | Off-white to light yellow crystalline solid | [4][9] |
| Melting Point | 89-91 °C | 139-143 °C | [9] |
| Boiling Point | 256 °C (Experimental) | 284.1 °C (Predicted) | [9] |
| pKa (Acidic) | 14.5 (Experimental) | 11.46 (Predicted) | [9] |
| LogP | -0.02 (Experimental) | 0.5 (Predicted) | [9][10] |
Note: Some properties for 4-iodo-1H-imidazole are based on computational predictions and await full experimental validation.[9]
Synthesis of Iodo-Imidazoles
The synthesis of 4-iodo-1H-imidazole from readily available imidazole is a critical transformation in medicinal chemistry. The primary challenge lies in achieving regioselectivity, as imidazole can be iodinated at multiple positions.[6] Several methods have been developed, with the most common being the direct regioselective iodination of imidazole using molecular iodine in an alkaline aqueous medium.[6][11] An alternative two-step method involves the formation of a di-iodo intermediate followed by selective deiodination.[7][12]
Experimental Protocol: Direct Iodination of Imidazole[6][13]
This protocol describes the synthesis of 4(5)-iodoimidazole via direct iodination in an alkaline medium.
-
Preparation of Solutions:
-
In a flask, dissolve sodium hydroxide (NaOH) in deionized water and cool the solution to room temperature. Add imidazole to the NaOH solution and stir until it is fully dissolved. Cool the resulting solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution by dissolving sodium iodide (NaI) and iodine (I₂) in deionized water.
-
-
Reaction:
-
Slowly add the iodine/sodium iodide solution dropwise to the cooled imidazole solution while vigorously stirring and maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 6 hours.
-
-
Work-up and Isolation:
-
Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid (HCl). This will cause a solid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
The filtrate can be further extracted with a suitable organic solvent (e.g., ethyl acetate) to recover any remaining product.
-
Combine the solid product and the extracted residue.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol and n-hexane) to yield pure 4(5)-iodoimidazole as a white crystalline solid.
-
Role in Drug Discovery and Development
4-Iodo-1H-imidazole is rarely the final active pharmaceutical ingredient (API); instead, its primary role is that of a versatile building block for creating diverse and complex molecules.[1][7] The C-I bond is a key functional handle for introducing a wide array of aryl and heteroaryl substituents via robust and efficient palladium-catalyzed cross-coupling reactions.[1] This capability allows medicinal chemists to systematically modify the imidazole core, explore vast chemical space, and fine-tune pharmacological properties to enhance potency and selectivity for a given biological target.[1][7]
Suzuki-Miyaura Coupling Workflow
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction frequently employed to functionalize iodo-imidazoles. It involves the reaction of the iodo-imidazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[1]
Experimental Protocol: General Suzuki-Miyaura Coupling[1]
-
Reaction Setup: To a dried Schlenk flask under an argon atmosphere, add the 4-iodo-1H-imidazole derivative (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, typically dioxane and water (e.g., 4:1 ratio, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-substituted imidazole product.
Therapeutic Applications and Biological Activity
Derivatives synthesized from iodo-imidazole scaffolds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting effects.[7][8]
Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, especially cancer.[1][13] Iodo-imidazole derivatives serve as key intermediates in the synthesis of potent and selective small-molecule kinase inhibitors.[1][14] The ability to introduce diverse substituents at the 4-position allows for detailed exploration of interactions within the kinase active site, leading to optimized potency and selectivity.[1]
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using iodo-imidazole or related benzimidazole scaffolds.
| Compound ID | Target Kinase(s) | IC₅₀ (µM) | Reference |
| IMD-K1 (Illustrative) | Aurora A | 0.015 | [1] |
| IMD-K2 (Illustrative) | VEGFR-2 | 0.045 | [1] |
| Compound 6h | EGFR, HER2, CDK2, AURKC | 8.16, 12.43, 10.27, 9.84 | [14] |
| Compound 6i | EGFR, HER2, CDK2, mTOR | 7.82, 11.58, 9.72, 11.26 | [14] |
| Compound 57 | ALK5 | 0.008 | [13] |
| Compound 58 | ALK5 | 0.022 | [13] |
Note: IMD-K1 and IMD-K2 are illustrative examples from a protocol guide.[1]
This protocol describes a general luminescence-based assay for determining the IC₅₀ value of an inhibitor.
-
Preparation: Prepare serial dilutions of the test compound (iodo-imidazole derivative) in a suitable solvent like DMSO.
-
Reaction Setup: In the wells of a 96-well plate, add 5 µL of the test compound solution at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add Kinase/Substrate: Add 10 µL of the target kinase and substrate peptide mixture to each well.
-
Initiate Reaction: Add 10 µL of ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of a detection reagent (e.g., one that quantifies remaining ATP via a luciferase reaction).
-
Measurement: After a short incubation, measure the luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Anticancer Activity
The imidazole core is present in several anticancer agents, and iodo-substituted derivatives can be designed to target specific enzymes or receptors involved in cancer progression.[2][7] For example, some derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[7]
The following table presents the cytotoxic effects of novel 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted-1H-imidazole derivatives against a human breast cancer cell line.
| Compound ID | % Inhibition at 20 µg/mL (MDA-MB-435) | Standard (5-FU) % Inhibition at 10 µg/mL | Reference |
| C-IVc | 41.00 | 54.33 | [15] |
| C-IVf | 49.72 | 54.33 | [15] |
| C-IVg | 57.18 | 54.33 | [15] |
The MTT assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-435) into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-fluorouracil). Incubate the plates for a further 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Antimicrobial and Antifungal Activity
The imidazole ring is a key component of many established antifungal drugs (e.g., ketoconazole, miconazole).[7] The iodine substituent can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and leading to new antifungal compounds with improved efficacy.[7]
The following table presents Minimum Inhibitory Concentration (MIC) values of illustrative imidazole derivatives against various fungal strains.
| Compound ID | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | S. cerevisiae MIC (µg/mL) | Reference |
| IMD-F1 (Illustrative) | 8 | 16 | 4 | [1][8] |
| IMD-F2 (Illustrative) | 4 | 8 | 2 | [1][8] |
| Ketoconazole (Control) | 1 | 2 | 1 | [1][8] |
Note: The data in this table is illustrative, based on example tables in protocol guides, to show how results are typically presented.[1][8]
This broth microdilution method is used to determine the MIC of an antimicrobial agent.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a specific concentration (e.g., 0.5 McFarland standard, which is then further diluted).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Iodo-imidazole, particularly 4-iodo-1H-imidazole, is a synthetically versatile and commercially accessible compound of significant value to the medicinal chemistry community.[7] While its direct biological activity is not the primary focus, its role as a foundational building block for creating libraries of potent and selective therapeutic agents is well-established.[1][7] The ease with which the iodine atom can be replaced through robust cross-coupling reactions empowers researchers to efficiently explore vast chemical space, accelerating the discovery and development of novel therapeutics targeting a wide range of diseases, from cancer to fungal infections.[1] The protocols and data provided herein serve as a valuable technical resource for scientists and researchers working with this important chemical entity.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 12. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
- 14. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Safety and Handling of Iodo-Substituted Imidazoles: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and core chemical principles of iodo-substituted imidazoles, a class of compounds with significant applications in pharmaceutical synthesis and biochemical research. Due to the prevalence of available data, this document will focus primarily on 4-iodo-1H-imidazole as a representative compound, with information on other isomers included where available.
Hazard Identification and Safety Precautions
Iodo-substituted imidazoles are classified as hazardous substances and require careful handling to minimize risk. The primary hazards are associated with oral toxicity, skin and eye irritation, and respiratory irritation.[1][2][3][4]
1.1 GHS Hazard Classification
The Globally Harmonized System (GHS) classification for 4-iodo-1H-imidazole is summarized below. It is crucial to handle all iodo-substituted imidazoles with the assumption of similar or greater toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4] |
1.2 Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when working with iodo-substituted imidazoles.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and replaced if damaged.[1][4] |
| Body | Chemical-resistant lab coat | A long-sleeved lab coat should be worn and fully buttoned. For larger quantities, a chemical-resistant apron is advised.[2] |
| Respiratory | NIOSH-approved respirator | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a respirator is necessary.[2] |
1.3 First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Physicochemical Properties and Stability
The stability of iodo-substituted imidazoles is influenced by the inherent stability of the imidazole ring and the reactivity of the carbon-iodine bond.
2.1 Physical and Chemical Properties of 4-Iodo-1H-imidazole
| Property | Value |
| CAS Number | 71759-89-2[4][6] |
| Molecular Formula | C₃H₃IN₂[7] |
| Molecular Weight | 193.97 g/mol [7] |
| Appearance | White to light yellow crystalline solid[7] |
| Melting Point | 136.0 - 140.0 °C[7] |
| Solubility | Soluble in methanol and other organic solvents.[7] |
2.2 Stability and Storage
Iodo-substituted imidazoles are sensitive to light, air, and high temperatures.[7] The carbon-iodine bond is the most labile of the carbon-halogen bonds, making these compounds the most susceptible to thermal and photolytic degradation among their halogenated analogs.
For optimal stability, iodo-substituted imidazoles should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen).[8] Refrigeration at 0-8°C is recommended for long-term storage.[8]
Experimental Protocols
The following sections detail common experimental procedures for the synthesis and purification of iodo-substituted imidazoles, with a focus on 4-iodo-1H-imidazole.
3.1 Synthesis of 4-Iodo-1H-imidazole
Two primary methods are employed for the synthesis of 4-iodo-1H-imidazole: direct iodination of imidazole and a two-step deiodination of 4,5-diiodo-1H-imidazole.[9][10]
3.1.1 Protocol 1: Direct Iodination of Imidazole
This method involves the reaction of imidazole with iodine in an alkaline aqueous solution.[11][12]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Sodium iodide (NaI) or Potassium iodide (KI)
-
Iodine (I₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Water
-
Isopropanol
-
n-Hexane
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide in water and cool to room temperature. Add imidazole and stir until fully dissolved.[11]
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide in water, cool to room temperature, and then add iodine.[11]
-
Reaction: Cool the imidazole solution to 0°C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0°C. After the addition is complete, continue to stir the reaction mixture at 0°C for 6 hours.[11]
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.[11]
-
Recovery of Unreacted Imidazole: The filtrate can be saturated with sodium chloride and extracted with ethyl acetate to recover unreacted imidazole.[11]
3.1.2 Protocol 2: Deiodination of 4,5-Diiodo-1H-imidazole
This two-step process involves the synthesis of 4,5-diiodo-1H-imidazole followed by selective deiodination.[10]
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole:
-
React imidazole with at least two equivalents of iodine in an alkaline solution. The reaction is typically carried out at temperatures ranging from 0 to 120°C.[10]
Step 2: Selective Deiodination:
-
The resulting 4,5-diiodo-1H-imidazole is then reacted with a reducing agent, such as sodium sulfite, in a solvent like DMF. The reaction is heated to around 100-110°C.[10]
-
After the reaction, the mixture is filtered, and the filtrate is concentrated and purified to yield 4-iodo-1H-imidazole.
3.2 Purification of Iodo-substituted Imidazoles
Recrystallization and column chromatography are the most effective methods for purifying iodo-substituted imidazoles.[8][13]
3.2.1 Protocol: Purification by Two-Step Recrystallization
This method is particularly effective for removing the common byproduct, 4,5-diiodo-1H-imidazole.[8]
Step 1: Removal of Di-iodinated Impurity:
-
Place the crude solid in a round-bottom flask.
-
Add a solvent mixture of water and a small amount of ethanol.[8]
-
Heat the mixture to reflux with stirring for approximately 1 hour.[8]
-
Perform a hot gravity filtration to remove the less soluble 4,5-diiodo-1H-imidazole.[8]
Step 2: Final Recrystallization:
-
Allow the filtrate from Step 1 to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the mono-iodinated product.[13]
-
Collect the precipitated white solid by suction filtration.
-
For further purification, dissolve the solid in a minimal amount of hot isopropanol and slowly add n-hexane until the solution becomes slightly turbid.[13]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent mixture.[13]
3.2.2 Protocol: Purification by Column Chromatography
Silica gel column chromatography can be used for smaller quantities or when recrystallization is ineffective.[13]
Procedure:
-
Stationary Phase: Silica gel (230-400 mesh).[8]
-
Mobile Phase: A gradient elution is typically effective. Start with a less polar solvent system (e.g., ethyl acetate in hexanes) and gradually increase the polarity (e.g., by adding methanol).[8] The optimal solvent system should be determined by Thin Layer Chromatography (TLC) beforehand.
-
Elution: Load the crude product dissolved in a minimal amount of the initial eluent onto the column and begin elution.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Biological Activity and Signaling Pathways
While iodo-substituted imidazoles themselves are primarily utilized as synthetic intermediates, their derivatives have shown significant biological activity, particularly as antifungal and anticancer agents.[9][14][15]
4.1 Antifungal Activity
The primary mechanism of action for many imidazole-based antifungal drugs is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[16][17][18] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[16][17][18] The iodine atom on the imidazole ring can serve as a handle for chemical modifications to enhance the binding affinity and selectivity of these derivatives for fungal CYP51.[16]
Caption: Inhibition of Ergosterol Biosynthesis by Iodo-imidazole Derivatives.
4.2 Anticancer Activity
Derivatives of iodo-imidazoles have been investigated for their potential as anticancer agents, acting through various mechanisms.[9][14][15] These include the induction of apoptosis (programmed cell death) and cell cycle arrest.[15][19] Some imidazole derivatives have been designed to target specific enzymes or receptors involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[20] The imidazole core can also be found in inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.[9]
Caption: General workflow from iodo-imidazole to potential anticancer agents.
Quantitative Data Summary
Quantitative toxicological data for iodo-substituted imidazoles is limited. The following table provides reference data for the parent compound, imidazole. It is imperative to handle iodo-substituted imidazoles as if they have similar or greater toxicity.
5.1 Toxicological Data for Imidazole (for reference)
| Parameter | Species | Route | Value |
| LD50 | Rat | Oral | 220 - 970 mg/kg |
| LD50 | Mouse | Oral | 880 mg/kg |
| NOAEL (28-day study) | Rat | Oral | 62.5 mg/kg bw/day |
Disclaimer: This data is for the parent compound, imidazole, and should be used for reference purposes only.
5.2 Synthesis and Purification Data for 4-Iodo-1H-imidazole
| Parameter | Value |
| Synthesis Method | Direct Iodination |
| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1[12] |
| Reaction Temperature | 0 °C[11][12] |
| Typical Yield | 69 - 70%[12] |
| Purification Method | Recrystallization |
| Recrystallization Solvents | Isopropanol/n-hexane, Ethanol/water[8][12] |
Conclusion
Iodo-substituted imidazoles are valuable and versatile building blocks in medicinal chemistry and materials science. Their safe handling is paramount and requires strict adherence to safety protocols, including the use of appropriate personal protective equipment and engineering controls. While quantitative toxicity data for these specific compounds is sparse, their known hazards necessitate a cautious approach. The synthetic and purification protocols for 4-iodo-1H-imidazole are well-established, providing a reliable route to this key intermediate. Further research into the specific biological activities and signaling pathways directly modulated by iodo-substituted imidazoles will undoubtedly open new avenues for drug discovery and development.
Caption: General experimental workflow for the synthesis and purification of iodo-imidazoles.
References
- 1. 2-Iodo-1-methyl-1H-imidazole | Chemical Properties, Uses, Safety Data & Supplier China [quinoline-thiophene.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. canbipharm.com [canbipharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biolmolchem.com [biolmolchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. This compound is a halogenated heterocyclic molecule with potential applications in medicinal chemistry, particularly as a scaffold for the development of targeted therapeutics. Detailed experimental protocols for its multi-step synthesis, from the iodination of imidazole to the final sulfonylation, are presented. Furthermore, this guide includes predicted analytical data for the characterization of the title compound, based on spectral information from analogous structures. A significant focus is placed on the potential biological relevance of this class of compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical target in oncology.
Molecular Structure and Properties
This compound is a five-membered aromatic heterocycle substituted with an iodine atom at the 4-position and an N,N-dimethylsulfonamide group at the 1-position of the imidazole ring. The presence of the iodine atom provides a handle for further functionalization, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis. The sulfonamide moiety can influence the compound's physicochemical properties, such as solubility and electronic distribution, and may play a role in its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 135773-25-0 | [Vendor Information] |
| Molecular Formula | C₅H₈IN₃O₂S | [Calculated] |
| Molecular Weight | 301.10 g/mol | [Calculated] |
| Appearance | Predicted: White to off-white solid | [Analogy to similar compounds] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | [Analogy to similar compounds] |
| SMILES | CN(C)S(=O)(=O)n1cc(I)nc1 | [Chemical Database] |
| InChI | InChI=1S/C5H8IN3O2S/c1-9(2)12(10,11)8-3-5(6)7-4-8/h3-4H,1-2H3 | [Chemical Database] |
Synthesis and Experimental Protocols
The synthesis of this compound is proposed as a two-step process starting from commercially available imidazole. The first step involves the regioselective iodination of imidazole to yield 4-iodo-1H-imidazole. The second step is the sulfonylation of the 4-iodo-1H-imidazole with N,N-dimethylsulfamoyl chloride.
Experimental Protocol: Synthesis of 4-Iodo-1H-imidazole
This protocol is adapted from established procedures for the direct iodination of imidazole.[1]
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Sodium iodide (NaI)
-
Deionized water
-
Hydrochloric acid (HCl, concentrated)
-
Isopropanol
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.5 equivalents) in deionized water.
-
To the cooled solution, add imidazole (2.5 equivalents). Stir until a clear solution is obtained.
-
In a separate beaker, prepare a solution of iodine (1 equivalent) and sodium iodide (1.2 equivalents) in a minimal amount of deionized water.
-
Cool the imidazole solution to 0 °C in an ice bath.
-
Slowly add the iodine solution dropwise to the imidazole solution over 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Adjust the pH of the reaction mixture to 8-9 with concentrated HCl to precipitate the crude product.
-
Filter the white solid and wash with cold deionized water.
-
Recrystallize the crude product from a mixture of isopropanol and n-hexane to yield pure 4-iodo-1H-imidazole.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the N-sulfonylation of imidazoles.
Materials:
-
4-Iodo-1H-imidazole
-
N,N-Dimethylsulfamoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-iodo-1H-imidazole (1 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Characterization and Data Presentation
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | s | 1H | H-2 (imidazole) |
| ~ 7.3 | s | 1H | H-5 (imidazole) |
| ~ 2.9 | s | 6H | N(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138 | C-2 (imidazole) |
| ~ 125 | C-5 (imidazole) |
| ~ 85 | C-4 (imidazole) |
| ~ 38 | N(CH₃)₂ |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 301.9455 |
| [M+Na]⁺ | 323.9274 |
Biological Context: Imidazole Derivatives as EGFR Inhibitors
The imidazole scaffold is a prominent feature in many biologically active molecules, including numerous approved drugs.[2] A particularly relevant area of research for imidazole derivatives is in the development of kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression and mutation of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[4] The EGFR signaling pathway, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular events that promote cell proliferation, survival, and migration.[5]
Imidazole-based compounds can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.[6] The structural features of this compound, including the imidazole core and the potential for further modification at the iodo-position, make it an interesting candidate for exploration within this therapeutic area.
Conclusion
This compound is a synthetically accessible and versatile molecule. This guide has provided detailed, albeit partially predictive, insights into its structure, synthesis, and characterization. The established importance of the imidazole scaffold in medicinal chemistry, particularly in the context of EGFR inhibition, suggests that this compound and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for EGFR Mutant Inhibition by Trisubstituted Imidazole Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Imidazole Sulfonamides and Their Targets
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the diverse therapeutic potential of imidazole sulfonamides, a class of compounds demonstrating significant promise in the fields of oncology, infectious diseases, and neurodegenerative disorders. This document provides a comprehensive overview of their primary molecular targets, summarizes key quantitative efficacy data, details relevant experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows involved.
Therapeutic Targets in Oncology
Imidazole sulfonamides have emerged as potent inhibitors of several key kinases and enzymes implicated in cancer progression. Their mechanisms of action often involve the disruption of critical signaling pathways that drive tumor growth, proliferation, and survival.
BRAF V600E Kinase
The V600E mutation in the B-Raf proto-oncogene, serine/threonine kinase (BRAF), is a driver mutation in a significant percentage of melanomas and other cancers. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell growth. Imidazole sulfonamides have been designed as potent inhibitors of the BRAF V600E mutant.
Quantitative Data: BRAF V600E Inhibition
| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line | Mean IC50 (µM) | Reference |
| 15i | BRAF V600E | Kinase Assay | 76 | - | - | [1] |
| 15j | BRAF V600E | Kinase Assay | 32 | - | - | [1] |
| 16a | BRAF V600E | Kinase Assay | 35 | - | - | [1] |
| 16d | BRAF V600E | Kinase Assay | 68 | - | - | [1] |
| 14h | - | Cell Viability | - | Melanoma | 1.8 | [1] |
| 16e | - | Cell Viability | - | Melanoma | 1.88 | [1] |
| 4a | BRAF V600E | Kinase Assay | 630 | - | - | [2] |
| 4b | BRAF V600E | Kinase Assay | 120 | - | - | [2] |
Signaling Pathway: BRAF/MEK/ERK Pathway
The binding of growth factors to receptor tyrosine kinases (RTKs) initiates the activation of RAS, which in turn activates RAF kinases, including BRAF. Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, bypassing the need for upstream signaling. Imidazole sulfonamides act by inhibiting the kinase activity of BRAF V600E, thereby blocking downstream signaling.[3][4][5]
BRAF/MEK/ERK Signaling Pathway and Inhibition.
Carbonic Anhydrases IX and XII
Carbonic anhydrases (CAs) IX and XII are transmembrane enzymes that are overexpressed in many hypoxic tumors.[6][7] They play a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby promoting tumor cell survival and proliferation in the acidic tumor microenvironment.[8][9] Imidazole sulfonamides have been identified as selective inhibitors of these tumor-associated CAs.
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound ID | Target | Ki (µM) | Selectivity (hCA IX/XII) | Reference |
| 5g | hCA IX | 0.32 | 12 | [10] |
| 5b | hCA IX | 0.36 | 11.5 | [10] |
| 5d | hCA IX | 0.72 | 7.0 | [10] |
| 5e | hCA IX | 0.84 | 6.5 | [10] |
| 5j | hCA IX | 1.10 | 5.6 | [10] |
| 5n | hCA IX | 1.3 | 5.0 | [10] |
| Acetazolamide (Standard) | hCA IX | 0.03 | 0.2 | [10] |
Signaling Pathway: Hypoxia-Induced pH Regulation
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of CA IX and CA XII. These enzymes, located on the cell surface, convert CO2 into protons and bicarbonate. The protons contribute to the acidic extracellular tumor microenvironment, while bicarbonate is transported into the cell to maintain a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation. Imidazole sulfonamides inhibit the catalytic activity of CA IX and XII, leading to intracellular acidification and subsequent inhibition of tumor growth.[8][9][11]
Hypoxia-Induced pH Regulation by CA IX/XII.
c-MET and TRKA Kinases
The mesenchymal-epithelial transition factor (c-MET) and tropomyosin receptor kinase A (TRKA) are receptor tyrosine kinases that, when aberrantly activated, can drive the growth and metastasis of various cancers. Molecular docking studies have predicted that certain imidazole sulfonamide derivatives can interact with the conserved binding sites of these kinases.
Signaling Pathway: c-MET Signaling
Hepatocyte growth factor (HGF) is the ligand for the c-MET receptor. Binding of HGF induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[12][13][14][15][16] Imidazole sulfonamides are being investigated for their potential to inhibit c-MET kinase activity.
c-MET Signaling Pathway and Potential Inhibition.
Therapeutic Targets in Infectious Diseases
The foundational therapeutic application of sulfonamides is in the treatment of bacterial infections. Imidazole sulfonamides continue this legacy, demonstrating activity against a range of bacterial pathogens.
Dihydropteroate Synthase (DHPS)
The primary mechanism of action for sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[17][18][19][20][21] Bacteria must synthesize their own folic acid, an essential nutrient for DNA synthesis and repair. Humans, in contrast, obtain folic acid from their diet, making DHPS an excellent selective target for antibacterial therapy.
Quantitative Data: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (mg/mL) | Reference |
| 11 | Staphylococcus epidermidis (β-lactam resistant) | 0.05 | [22] |
| 4a | Staphylococcus epidermidis (β-lactam resistant) | 0.4 | [22] |
| 3c | Pseudomonas aeruginosa (β-lactam resistant) | 0.2 | [22] |
| 9 | Pseudomonas aeruginosa (β-lactam resistant) | 0.3 | [22] |
| 4b | Bacillus subtilis | 0.10 | [22] |
| 9 | Bacillus subtilis | 0.05 | [22] |
| 11 | Bacillus subtilis | 0.05 | [22] |
| 3c | Acinetobacter calcoaceticus | 0.05 | [22] |
Signaling Pathway: Bacterial Folate Synthesis
Para-aminobenzoic acid (PABA) is a substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes its condensation with dihydropteridine pyrophosphate to form dihydropteroate. This is a critical step in the synthesis of folic acid. Imidazole sulfonamides act as competitive inhibitors of DHPS, mimicking the structure of PABA and blocking the active site of the enzyme. This leads to a depletion of folic acid and subsequent inhibition of bacterial growth.
Bacterial Folate Synthesis Pathway and Inhibition by Imidazole Sulfonamides.
Therapeutic Targets in Neurodegenerative Disorders
Recent research has highlighted the potential of imidazole-based compounds in the context of neurodegenerative diseases, with a particular focus on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase that is implicated in a wide range of cellular processes, including neurogenesis.[23][24][25][26][27] Dysregulation of GSK-3β activity has been linked to the pathology of neurodegenerative diseases such as Alzheimer's disease. Imidazole-based compounds have been identified as inhibitors of GSK-3β, promoting the transdifferentiation of human mesenchymal stem cells into neurons.
Quantitative Data: GSK-3β Inhibition
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| SG-145C | GSK-3β | Kinase-Glo Assay | Concentration-dependent inhibition observed | [28] |
Signaling Pathway: GSK-3β in Neurogenesis
GSK-3β plays a key role in the Wnt signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK-3β, allowing β-catenin to accumulate and translocate to the nucleus, where it activates genes involved in neuronal proliferation and differentiation. By inhibiting GSK-3β, imidazole-based compounds can mimic the effect of Wnt signaling, thereby promoting neurogenesis.[23][24][25][26][27]
References
- 1. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of azole–sulfonamide hybrids with the anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. grokipedia.com [grokipedia.com]
- 18. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]
- 19. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 20. fiveable.me [fiveable.me]
- 21. What are bacterial DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 22. Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of GSK3beta in the development of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Accumulation of GSK‐3β in Interneurons Impairs Adult Hippocampal Neurogenesis by Inhibiting GABAergic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. GSK-3 and Wnt Signaling in Neurogenesis and Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a versatile building block in modern organic synthesis, particularly valuable in medicinal chemistry and drug discovery. The imidazole nucleus is a privileged scaffold found in numerous biologically active compounds.[1][2] The presence of an iodine atom at the C4 position provides a highly reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling extensive exploration of structure-activity relationships (SAR).[1][2]
The N,N-dimethylsulfonamide group serves as a protecting group for the imidazole nitrogen, which is often crucial for preventing side reactions and catalyst inhibition during cross-coupling reactions.[1][2] The carbon-iodine bond is readily activated by transition metal catalysts, making this compound an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. While the provided protocols are based on N-protected 4-iodo-1H-imidazoles in general, they serve as an excellent starting point for optimizing reactions with the specific N,N-dimethylsulfonamide protecting group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the 4-position of the imidazole ring and various aryl or heteroaryl boronic acids or esters.[1][2] This reaction is fundamental for the synthesis of biaryl structures commonly found in pharmaceutical agents.[1]
Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of N-Protected 4-Iodoimidazoles
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 min | 85 |
| 2 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DME | 150 | 10 min | 82 |
| 3 | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 150 | 10 min | 94 |
| 4 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 min | 92 |
| 5 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80 | - | 88 |
Data adapted from studies on microwave-assisted Suzuki-Miyaura cross-coupling of 4(5)-iodoimidazole and N-protected 4-iodoimidazoles.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethoxyethane (DME)
-
Microwave reactor vial with a magnetic stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.05 mmol).[3]
-
Seal the vial and add dimethoxyethane (DME, 5 mL).[3]
-
Place the reaction vial in a microwave reactor and irradiate the mixture at 150 °C for 10-20 minutes.[2][3]
-
After the reaction is complete, cool the vial to room temperature.[2]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide.[2]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling.
Heck Coupling
The Heck reaction provides a versatile method for carbon-carbon bond formation between this compound and an alkene.[2] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.[2]
Data Presentation: Representative Conditions and Yields for Heck Coupling of N-Protected 4-Iodoimidazoles
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 12 | 85 |
| 2 | Styrene | Pd/C | NaOAc | NMP | 120 | 24 | 78 |
| 3 | Methyl methacrylate | Herrmann's Catalyst | K₂CO₃ | DMA | 140 | 10 | 82 |
Data is representative for Heck reactions of iodo-heterocycles and should be used as a starting point for optimization.
Experimental Protocol: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-Butyl acrylate) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask with a magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and palladium(II) acetate (0.02 equiv).[2]
-
Add anhydrous DMF, followed by the alkene (1.2 equiv) and triethylamine (1.5 equiv).[2]
-
Heat the reaction mixture to 100 °C with stirring.[2]
-
Monitor the progress of the reaction by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel.
Visualization: Heck Coupling Workflow
Caption: General experimental workflow for the Heck coupling reaction.
Sonogashira Coupling
The Sonogashira reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1] This reaction is instrumental in the synthesis of alkynyl-imidazoles, which are important precursors for various heterocyclic systems.[1]
Data Presentation: Representative Conditions and Yields for Sonogashira Coupling of N-Protected 4-Iodoimidazoles
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25 | 6 | 92 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | - | 85 |
Data is representative for Sonogashira reactions of iodo-heterocycles and should be used as a starting point for optimization.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add the terminal alkyne (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and copper(I) iodide (0.06 mmol).[3]
-
Add triethylamine (3.0 mmol) to the mixture.[3]
-
Stir the reaction at room temperature under an inert atmosphere until the starting material is consumed, as monitored by TLC.[3]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization: Sonogashira Coupling Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a primary or secondary amine.[2][4] This reaction allows for the synthesis of diverse 4-aminoimidazole derivatives.[2]
Data Presentation: Representative Conditions and Yields for Buchwald-Hartwig Amination of N-Protected 4-Iodoimidazoles
| Entry | Amine | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Toluene | 110 | 78 |
Data is representative for Buchwald-Hartwig amination of iodo-heterocycles and should be used as a starting point for optimization.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos) (2-4 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., toluene)
-
Oven-dried Schlenk tube
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), this compound (1.0 mmol), and the base (2.0 mmol).
-
Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualization: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Suzuki Coupling of 4-Iodoimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, such as biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[3] 4-Iodoimidazole is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents at the C4 position of the imidazole ring, facilitating the exploration of structure-activity relationships.[4]
These application notes provide detailed experimental protocols for the Suzuki coupling of 4-iodoimidazoles, including both conventional and microwave-assisted methods. Quantitative data on reaction yields with various boronic acids are presented, and a general experimental workflow is visualized.
Data Presentation
The following tables summarize the yields for the Suzuki coupling of 4-iodoimidazole with various arylboronic acids under different reaction conditions.
Table 1: Microwave-Assisted Suzuki Coupling of Unprotected 4-Iodoimidazole [5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-1H-imidazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-imidazole | 95 |
| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1H-imidazole | 88 |
| 4 | 3-Thienylboronic acid | 4-(Thiophen-3-yl)-1H-imidazole | 75 |
| 5 | 2-Naphthylboronic acid | 4-(Naphthalen-2-yl)-1H-imidazole | 85 |
Reaction Conditions: 4-Iodo-1H-imidazole (1.0 equiv.), arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), PPh₃ (0.2 equiv.), Dioxane/Ethanol, 150 °C, 20 min (microwave irradiation).[5]
Table 2: Suzuki Coupling of N-Protected 4-Iodoimidazole [4]
| Entry | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane | 80 | 88 |
Note: These reactions were performed with N-trityl protected 4-iodoimidazole.[4]
Experimental Protocols
For successful Suzuki coupling with 4-iodoimidazoles, protection of the imidazole nitrogen (e.g., with a trityl group) is often recommended to improve yields, though protocols for unprotected imidazole exist, particularly with microwave assistance.[4][5]
Protocol 1: General Procedure for N-Tritylation of 4-Iodo-1H-imidazole[4]
This protocol describes the protection of the imidazole nitrogen, which can be a crucial first step before performing the cross-coupling reaction.
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[4]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of Unprotected 4-Iodo-1H-imidazole[5]
This protocol is effective for the rapid coupling of unprotected 4-iodo-1H-imidazole with various arylboronic acids.[5]
Materials:
-
4-Iodo-1H-imidazole
-
Arylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv.)
-
Triphenylphosphine (PPh₃) (0.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Dioxane
-
Ethanol
-
Microwave reactor vials with magnetic stir bars
Procedure:
-
To a microwave reactor vial, add 4-iodo-1H-imidazole (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).[5]
-
Add a mixture of dioxane and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20 minutes.[5]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-1H-imidazole.[5]
Protocol 3: Conventional Suzuki-Miyaura Coupling of N-Trityl-4-iodo-1H-imidazole[4]
This protocol details a conventional heating method for the Suzuki coupling of N-protected 4-iodoimidazole.
Materials:
-
4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
In a reaction vessel, combine 4-iodo-1-(trityl)-1H-imidazole, phenylboronic acid, and potassium carbonate.[4]
-
Add the degassed dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting iodide is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired product.[4]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling of 4-iodoimidazoles.
Caption: General workflow for the Suzuki coupling of 4-iodoimidazoles.
References
Application of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Kinase Inhibitor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide as a key intermediate in the synthesis of small molecule kinase inhibitors. While direct literature detailing the application of this specific reagent is emerging, its structural features—a reactive iodo group on a privileged imidazole scaffold, protected by an N,N-dimethylsulfonamide group—present a compelling synthetic strategy for the construction of diverse kinase inhibitor libraries.
The imidazole ring is a common motif in numerous FDA-approved kinase inhibitors, valued for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The iodine atom at the 4-position serves as a versatile handle for introducing various aryl and heteroaryl substituents through transition metal-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1][2][3] The N,N-dimethylsulfonamide group can function as a stable and electron-withdrawing protecting group for the imidazole nitrogen, influencing the regioselectivity of subsequent reactions and potentially modulating the physicochemical properties of synthetic intermediates.
Synthetic Utility and Proposed Reaction Pathways
This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3] These methodologies allow for the efficient formation of carbon-carbon bonds, enabling the systematic exploration of the chemical space around the imidazole core to optimize inhibitor potency and selectivity.
A proposed general workflow for the application of this compound in the synthesis of a generic kinase inhibitor is depicted below. This involves a key Suzuki-Miyaura coupling step to introduce a desired aryl or heteroaryl moiety, followed by deprotection of the sulfonamide group and subsequent functionalization.
Experimental Protocols
The following section provides a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 4-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide intermediate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask via syringe. In a separate, swift action, add the palladium catalyst to the reaction mixture.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-N,N-dimethyl-1H-imidazole-1-sulfonamide.
Data Presentation
The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling reaction with various arylboronic acids, demonstrating the potential versatility of this building block.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 5 | 88 |
Application in Targeting Kinase Signaling Pathways
The synthesized imidazole-based inhibitors can be designed to target specific kinases that are dysregulated in various diseases, particularly cancer.[4] For instance, many kinase inhibitors target the ATP-binding site of kinases within the RAS-RAF-MEK-ERK signaling pathway, a critical pathway regulating cell proliferation, differentiation, and survival.
References
- 1. N,N-DIMETHYL 4-IODO-1H-IMIDAZOLE-1-SULFONAMIDE price,buy N,N-DIMETHYL 4-IODO-1H-IMIDAZOLE-1-SULFONAMIDE - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Antifungal Agents Utilizing 4-Iodoimidazole Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel antifungal agents derived from 4-iodo-1H-imidazole. The imidazole scaffold is a critical component in many clinically significant antifungal drugs that primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway.[1] The disruption of this pathway compromises the integrity of the fungal cell membrane, ultimately leading to fungal cell death.[1] The strategic placement of an iodine atom at the 4-position of the imidazole ring offers a versatile handle for medicinal chemists to introduce molecular diversity through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize antifungal potency.[1][2]
Mechanism of Action: Targeting Ergosterol Biosynthesis
The primary target for imidazole-based antifungal agents is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[1] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By binding to the heme iron of CYP51, imidazole derivatives block the demethylation of lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt the structure and function of the fungal cell membrane, thereby inhibiting fungal growth.[1]
Synthetic Protocols
The following protocols outline key synthetic transformations utilizing 4-iodo-1H-imidazole as a precursor for novel antifungal agents.
Protocol 1: N-Alkylation of 4-Iodo-1H-imidazole
This protocol describes the general procedure for the N-alkylation of 4-iodo-1H-imidazole to introduce various substituents at the N-1 position.
Materials:
-
4-Iodo-1H-imidazole
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 4-iodo-1H-imidazole (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imidazolide anion.
-
Add the desired alkylating agent (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at a temperature ranging from room temperature to 80°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Substituted-4-iodo-1H-imidazoles
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the C-4 position of the imidazole ring.[1]
Materials:
-
N-Substituted-4-iodo-1H-imidazole (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or Triphenylphosphine (PPh₃)[1][3]
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a reaction vessel, combine the N-substituted-4-iodo-1H-imidazole (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium carbonate (2.0-3.0 equivalents).[1][3]
-
Add the palladium catalyst (e.g., PdCl₂ at 5 mol% or Pd(OAc)₂ at 3 mol%) and the phosphine ligand (e.g., SPhos at 10 mol% or PPh₃ at 6 mol%).[1][3]
-
Add a degassed solvent mixture (e.g., dioxane/water 4:1 or toluene/ethanol 4:1).[1][3]
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following tables summarize representative data for the synthesis and antifungal activity of imidazole derivatives.
Table 1: Synthesis of N-Substituted-4-aryl-imidazoles
| Entry | N-Substituent | Aryl Group | Coupling Conditions | Yield (%) | Reference |
| 1 | Benzyl | Phenyl | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Ethanol, 80°C | 78 | [3] |
| 2 | Ethyl | 4-Fluorophenyl | PdCl₂, SPhos, K₂CO₃, Dioxane/Water, 100°C | 85 | [1] |
| 3 | Methyl | 4-Pyridyl | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/Ethanol, 80°C | 72 | [3] |
| 4 | Propyl | 2-Thienyl | PdCl₂, SPhos, K₂CO₃, Dioxane/Water, 100°C | 81 | [1] |
Table 2: In Vitro Antifungal Activity (MIC, µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus | Trichophyton rubrum | Reference |
| 31 | 0.5 - 8 | >32 | >32 | [4] |
| 42 | 2 - 32 | >32 | >32 | [4] |
| Fluconazole | 0.5 - >128 | >64 | 1 - 32 | [4] |
| Itraconazole | <0.1 | <0.1 | <0.1 | [2] |
Note: MIC values can vary depending on the specific strain and testing methodology. Compound 31 and 42 are imidazole derivatives with a 2,4-dienone motif.[4]
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the broth microdilution method, a standard for assessing the in vitro antifungal activity of novel compounds.[1]
Materials:
-
Synthesized imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Preparation of Fungal Inoculum:
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.[1]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a final volume of 100 µL per well.[1]
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing the diluted compound.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be determined visually or by measuring the optical density.
-
Structure-Activity Relationship (SAR) Insights
The versatility of the 4-iodoimidazole precursor allows for extensive SAR studies. Key areas for modification include:
-
N-1 Substituent: The nature of the substituent at the N-1 position can significantly impact antifungal activity and pharmacokinetic properties.
-
C-4 Substituent: Introduction of various aryl and heteroaryl groups at the C-4 position via cross-coupling reactions allows for fine-tuning of the molecule's interaction with the active site of CYP51.
-
Other Positions (C-2, C-5): While the 4-position is activated by the iodo group, modifications at other positions of the imidazole ring can also be explored to optimize activity.
For instance, studies on imidazole derivatives containing a 2,4-dienone motif have shown that substitutions on the aryl ring attached to the dienone and modifications of the imidazole moiety itself can lead to potent and broad-spectrum antifungal agents.[4] The exploration of these modifications is crucial for the development of new antifungal drugs with improved efficacy and reduced toxicity.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Novel antifungals based on 4-substituted imidazole: a combinatorial chemistry approach to lead discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The imidazole scaffold is a "privileged structure," found in numerous biologically active compounds and approved drugs.[1][2][3][4] The presence of an iodine atom at the C4 position provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2][5][6] This facilitates the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates.[6] The N,N-dimethylsulfonamide group at the N1 position modulates the electronic properties of the imidazole ring and can influence the pharmacokinetic properties of the final compounds.
These application notes provide detailed protocols for the use of this compound in several key cross-coupling reactions, along with representative data and workflows to guide researchers in the synthesis of novel imidazole-containing compounds for drug discovery programs.
Synthesis of this compound
A plausible synthetic route to this compound involves the direct iodination of N,N-dimethyl-1H-imidazole-1-sulfonamide. The following protocol is adapted from general iodination procedures for imidazoles.[1][7][8]
Experimental Protocol: Iodination of N,N-Dimethyl-1H-imidazole-1-sulfonamide
-
Materials: N,N-Dimethyl-1H-imidazole-1-sulfonamide, N-Iodosuccinimide (NIS), Acetonitrile (anhydrous), Round-bottom flask, Magnetic stirrer, Stir bar, Inert atmosphere (Argon or Nitrogen).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N,N-dimethyl-1H-imidazole-1-sulfonamide (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds. The following are detailed protocols for common cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the imidazole core and aryl or heteroaryl boronic acids or esters.[5]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq), Solvent (e.g., 1,4-Dioxane/water 4:1), Microwave vial, Magnetic stir bar.
-
Procedure:
-
To a microwave vial, add this compound, the corresponding arylboronic acid, base, and palladium catalyst.[9][10]
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120-150°C for 10-30 minutes.[6][9]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%)* |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 150 (Microwave) | 20 | 75-90 |
| PdCl₂(dppf) | Cs₂CO₃ | DME | 120 (Microwave) | 30 | 80-95 |
*Yields are estimated based on similar reactions with 4-iodo-1H-imidazole derivatives.
Caption: Workflow for Suzuki-Miyaura Coupling.
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction enables the formation of a carbon-carbon bond between the imidazole and an alkene, which is useful for synthesizing substituted styrenes and cinnamates.[10]
Experimental Protocol: Heck Coupling
-
Materials: this compound (1.0 eq), Alkene (1.2-1.5 eq), Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 eq), Ligand (e.g., P(o-tol)₃, 0.1 eq, optional), Base (e.g., Et₃N, 2.0 eq), Anhydrous solvent (e.g., DMF or MeCN), Schlenk tube, Magnetic stir bar.
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, add this compound, Pd(OAc)₂, and the ligand (if used).[7][10]
-
Add the anhydrous solvent, followed by the base and the alkene.
-
Heat the reaction mixture to 80-100°C for 12-24 hours, monitoring by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Heck Coupling
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%)* |
| Pd(OAc)₂ | Et₃N | DMF | 100 | 18 | 60-80 |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | MeCN | 80 | 24 | 65-85 |
*Yields are estimated based on similar reactions with 4-iodo-1H-imidazole derivatives.
Caption: Workflow for Heck Coupling Reaction.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is instrumental for synthesizing alkynyl-imidazoles by forming a C-C bond with a terminal alkyne.[5]
Experimental Protocol: Sonogashira Coupling
-
Materials: this compound (1.0 eq), Terminal alkyne (1.2 eq), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq), Copper(I) iodide (CuI) (0.06 eq), Base (e.g., Et₃N, 3.0 eq), Anhydrous solvent (e.g., THF or DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[6]
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.[6]
-
Stir the reaction at room temperature or heat to 40-60°C until the starting material is consumed (monitor by TLC).[7]
-
Upon completion, cool to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Quantitative Data for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%)* |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | 70-90 |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 25 | 12 | 75-95 |
*Yields are estimated based on similar reactions with 4-iodo-1H-imidazole derivatives.
Caption: Workflow for Sonogashira Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the imidazole core and an amine.[9]
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound (1.0 eq), Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, 2-4 mol%), Base (e.g., Cs₂CO₃, 2.0 eq), Anhydrous solvent (e.g., Toluene).
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, this compound, and base.[9]
-
Seal the tube, remove it from the glovebox, and add the amine and anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to 80-110°C for 12-24 hours.[9]
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Quantitative Data for Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%)* |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 60-85 |
| Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 100 | 24 | 55-80 |
*Yields are estimated based on similar reactions with 4-iodo-1H-imidazole derivatives.
Applications in Drug Discovery
Derivatives of substituted imidazoles are being investigated for a wide range of pharmacological activities, including anticancer and antimicrobial properties.[2] The ability to diversify the 4-position of the imidazole ring is crucial for developing potent and selective therapeutic agents.
-
Kinase Inhibitors: The imidazole core is a key feature in many small molecule kinase inhibitors.[6] The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. By using the cross-coupling reactions described, various aryl and heteroaryl substituents can be introduced at the 4-position to explore interactions with the kinase active site.[6]
-
Antifungal Agents: Imidazole-based compounds are well-established antifungal drugs.[6] this compound provides a scaffold for the synthesis of novel antifungal compounds with the potential for improved efficacy and a broader spectrum of activity.[6]
Caption: Drug Discovery Workflow.
Caption: Kinase Signaling Pathway Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. lifechemicals.com [lifechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-arylation of Imidazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The N-arylation of imidazole sulfonamides is a critical transformation in medicinal chemistry, yielding structures with significant pharmacological potential. This document provides detailed protocols and application notes for the N-arylation of imidazole sulfonamides, focusing on copper-catalyzed methods, which are widely applicable to N-arylation of imidazoles. While specific literature on the N-arylation of imidazole sulfonamides is limited, the following protocols are based on well-established methods for the N-arylation of imidazoles, including those bearing electron-withdrawing groups. These protocols offer a robust starting point for the development of specific reaction conditions for your substrates.
I. Overview of N-arylation Methods
The introduction of an aryl group onto a nitrogen atom of an imidazole ring can be achieved through several cross-coupling methodologies. The most prominent among these are copper-catalyzed and palladium-catalyzed reactions.
-
Copper-Catalyzed N-arylation (Ullmann Condensation): This is a classical and often cost-effective method for forming C-N bonds. Modern protocols utilize ligands to improve reaction rates and substrate scope, allowing for milder reaction conditions.
-
Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination): This powerful method offers a broad substrate scope and high functional group tolerance. However, the cost of palladium catalysts and ligands can be a consideration.
This document will primarily focus on copper-catalyzed methods due to their prevalence in the literature for imidazole N-arylation.
II. Experimental Protocols
A. Copper-Catalyzed N-arylation of Imidazole Sulfonamides
This protocol is adapted from established procedures for the N-arylation of imidazoles using a copper(I) catalyst and a phenanthroline-based ligand. The presence of the electron-withdrawing sulfonamide group may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) than simple imidazoles.
Diagram of the Experimental Workflow:
Caption: A flowchart illustrating the key steps of a typical copper-catalyzed N-arylation experiment.
Materials:
-
Imidazole sulfonamide
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
4,7-Dimethoxy-1,10-phenanthroline (or other suitable ligand)
-
Cesium carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous dioxane or toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried reaction vessel, add the imidazole sulfonamide (1.0 mmol), aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.1-0.2 mmol, 10-20 mol%).
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Add anhydrous dioxane or toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Proposed Catalytic Cycle for Copper-Catalyzed N-arylation:
Caption: A proposed catalytic cycle for the copper-catalyzed N-arylation of an imidazole sulfonamide.
III. Data Presentation: Reaction Conditions for N-arylation of Imidazoles
The following tables summarize typical reaction conditions for the copper-catalyzed N-arylation of various imidazoles, which can serve as a starting point for optimizing the reaction for imidazole sulfonamides.
Table 1: Copper-Catalyzed N-arylation of Imidazoles with Aryl Iodides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | Cs₂CO₃ | Dioxane | 110 | 24 | 85-95 |
| 2 | CuI (10) | L-Proline (20) | K₂CO₃ | DMSO | 100 | 18-24 | 70-90 |
| 3 | Cu₂O (5) | 1,10-Phenanthroline (15) | K₃PO₄ | Toluene | 120 | 24 | 80-92 |
Table 2: Copper-Catalyzed N-arylation of Imidazoles with Aryl Bromides
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | 4,7-Dimethoxy-1,10-phenanthroline (20) | Cs₂CO₃ | Dioxane | 120 | 24-48 | 75-88 |
| 2 | CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Toluene | 110 | 24 | 65-80 |
| 3 | Cu(OTf)₂ (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | CH₃CN | 80 | 36 | 70-85 |
IV. Important Considerations
-
Substrate Scope: The reactivity of the aryl halide typically follows the order I > Br > Cl. Aryl halides with electron-withdrawing groups are generally more reactive. For imidazole sulfonamides, the specific position of the sulfonamide group (N-1, C-2, or C-4/5) will influence its electronic properties and steric hindrance, potentially requiring adjustment of reaction conditions.
-
Ligand Selection: The choice of ligand is crucial for the success of the reaction. Phenanthroline-based ligands and diamine ligands are commonly used and have shown broad applicability.
-
Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include cesium carbonate, potassium carbonate, and potassium phosphate. The optimal base should be determined empirically.
-
Inert Atmosphere: Copper(I) catalysts can be sensitive to oxidation, so it is essential to perform the reaction under an inert atmosphere of nitrogen or argon.
-
Solvent Purity: The use of anhydrous solvents is highly recommended to prevent quenching of the catalyst and base.
V. Conclusion
The N-arylation of imidazole sulfonamides is a feasible transformation that can likely be achieved using modified copper-catalyzed cross-coupling protocols. The provided application notes and protocols, based on established methods for imidazole N-arylation, offer a comprehensive starting point for researchers. Optimization of the catalyst system, ligand, base, solvent, and temperature will be key to achieving high yields and purity for specific substrates. Careful monitoring and systematic optimization are recommended to develop a robust and scalable process for the synthesis of N-aryl imidazole sulfonamides.
Application Notes and Protocols for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a multifaceted molecule that presents intriguing possibilities as a ligand in coordination chemistry. The imidazole ring is a well-established coordinating moiety, known to form stable complexes with a wide array of transition metals. The presence of an iodo-substituent at the 4-position can significantly influence the electronic properties of the imidazole ring, potentially modulating the catalytic activity of the resulting metal complex. Furthermore, the N,N-dimethyl-1H-imidazole-1-sulfonamide group introduces additional potential coordination sites and steric bulk, which can influence the geometry and stability of the metal complexes.
Metal complexes incorporating imidazole-based ligands are recognized for their catalytic prowess in various organic transformations, including oxidation and reduction reactions.[1] Moreover, the coordination of sulfonamide moieties to metal ions has been a fruitful area of research, yielding complexes with significant biological activities, including potential anticancer and antimicrobial properties.[2][3]
Potential Coordination Modes and Applications
Based on the chemistry of analogous compounds, this compound could coordinate to metal centers in several ways:
-
Monodentate Coordination: Primarily through the unsubstituted nitrogen atom of the imidazole ring.[1]
-
Bidentate Coordination: Involving both the imidazole nitrogen and an oxygen atom from the sulfonamide group.[1]
The resulting metal complexes could find applications in:
-
Catalysis: The electronic properties imparted by the iodo- and sulfonamide groups could be harnessed to fine-tune the catalytic activity of the metal center for various organic reactions.[1]
-
Drug Development: Imidazole and sulfonamide derivatives are known to exhibit a range of biological activities.[1][3] Metal complexes of this compound could be explored for their therapeutic potential, including as antifungal, antimicrobial, or anticancer agents.[1][2]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of metal complexes with imidazole-based ligands, which can be adapted for this compound.
Protocol 1: General Synthesis of a Metal Complex
This protocol describes a general method for synthesizing a metal complex of an imidazole-based ligand.
Materials:
-
This compound
-
A suitable metal salt (e.g., Copper(II) chloride, Zinc(II) acetate)
-
Methanol or Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
In a separate flask, dissolve the chosen metal salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Stir the reaction mixture for 2-4 hours. A change in color or the formation of a precipitate may indicate complex formation.[1]
-
If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold methanol, followed by diethyl ether.[1]
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add diethyl ether to induce precipitation.[1]
-
Collect the solid product by filtration and dry it in a desiccator.[1]
Protocol 2: Characterization of the Metal Complex
The synthesized complex should be thoroughly characterized to determine its structure and purity.
1. FT-IR Spectroscopy:
-
Acquire the FT-IR spectrum of the free ligand and the synthesized complex.
-
Compare the spectra to identify shifts in the characteristic vibrational frequencies of the imidazole ring and the sulfonamide group upon coordination. A shift in the M-N stretching vibration should also be identified.[1]
2. NMR Spectroscopy (for diamagnetic complexes):
-
Dissolve the free ligand and the complex in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Coordination-induced shifts in the chemical shifts of the imidazole ring protons and carbons are expected, typically downfield shifts.[1] The N-H proton signal (if present after potential deprotonation upon coordination) may be broadened or significantly shifted.[1]
3. UV-Vis Spectroscopy:
-
Dissolve the complex in a suitable solvent.
-
Record the UV-Vis spectrum to observe any d-d transitions or charge-transfer bands, which are characteristic of transition metal complexes.[1]
4. Elemental Analysis:
-
Determine the percentage composition of C, H, N, S, and I in the complex to confirm the empirical formula.[1]
5. Mass Spectrometry:
-
Obtain the mass spectrum to identify the molecular ion peak of the complex.[1]
-
The fragmentation pattern can provide further structural information, such as the loss of ligands.[1]
Data Presentation
Quantitative data from the characterization of hypothetical metal complexes of this compound are summarized below. These tables are illustrative and based on typical values observed for related imidazole and sulfonamide complexes.
Table 1: Hypothetical FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) of Imidazole | ν(C=N) of Imidazole | ν(SO₂) asymmetric | ν(SO₂) symmetric | ν(M-N) |
| Ligand | 3100-3150 | ~1580 | ~1350 | ~1160 | - |
| Complex A | Shifted/Absent | Shifted to lower freq. | Shifted | Shifted | 400-500 |
| Complex B | Shifted/Absent | Shifted to lower freq. | Shifted | Shifted | 400-500 |
Table 2: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Ligand | Complex (Diamagnetic) |
| Imidazole H-2 | ~7.8 | Downfield shift |
| Imidazole H-5 | ~7.2 | Downfield shift |
| N(CH₃)₂ | ~2.7 | Minor shift |
Table 3: Hypothetical UV-Vis Spectral Data
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Complex A (e.g., Cu(II)) | ~600-800 | 10-100 | d-d transition |
| Complex B (e.g., Zn(II)) | ~250-350 | >1000 | Ligand-to-metal charge transfer |
Visualizations
The following diagrams illustrate the potential coordination behavior and experimental workflow.
Caption: Potential coordination modes of the ligand.
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a valuable intermediate in medicinal chemistry and drug development. The presence of the iodo group provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the synthesis of complex molecular architectures.[1] The N,N-dimethylsulfonamide moiety can influence the physicochemical properties of the molecule, such as solubility and metabolic stability. This document provides a detailed two-step protocol for the scale-up synthesis of this compound, commencing from the readily available starting material, imidazole. The described methodology is designed to be robust and scalable for laboratory and pilot plant settings.
Overall Synthetic Scheme
The synthesis is a two-step process:
-
Iodination of Imidazole: Direct regioselective iodination of imidazole to produce 4-iodo-1H-imidazole.
-
Sulfonylation of 4-iodo-1H-imidazole: Reaction of the intermediate with N,N-dimethylsulfamoyl chloride to yield the final product.
Experimental Protocols
Step 1: Scale-up Synthesis of 4-Iodo-1H-imidazole
This protocol is adapted from established procedures for the direct iodination of imidazole, which is cost-effective and amenable to scale-up.[1]
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Isopropanol
-
n-Hexane
-
Ethyl Acetate
Equipment:
-
Large reaction vessel with overhead stirring, temperature control, and addition funnel
-
Filtration apparatus (Büchner funnel)
-
Recrystallization apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Imidazole Solution: In a suitable reaction vessel, dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of deionized water and cool the solution to room temperature. To this, add imidazole (40.8 g, 0.60 mol) and stir until complete dissolution.[2][3]
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of deionized water. Cool the solution to room temperature and then add iodine (38.1 g, 0.15 mol).[2][3] The sodium iodide is used to increase the solubility of iodine in the aqueous medium.
-
Iodination Reaction: Cool the imidazole solution to 0 °C using an ice bath. Slowly add the iodine solution dropwise to the stirred imidazole solution over 1-2 hours, ensuring the temperature is maintained at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6-10 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation of Crude Product: After the reaction is complete, carefully adjust the pH of the mixture to 7-9 with concentrated hydrochloric acid. A white solid, the crude 4-iodo-1H-imidazole, should precipitate.[1] Collect the solid by suction filtration using a Büchner funnel.[1]
-
Recovery of Unreacted Imidazole: The filtrate can be saturated with sodium chloride and extracted with ethyl acetate (2 x 300 mL) to recover excess imidazole, which can be purified by recrystallization and reused.[3]
-
Purification of 4-Iodo-1H-imidazole: The crude product is purified by a two-step recrystallization process.
-
Removal of Di-iodinated Impurity: The crude solid is first refluxed in a mixture of water and a small amount of ethanol (e.g., 120 mL water and 4 mL ethanol) for about an hour. The hot solution is then filtered to remove the less soluble 4,5-diiodo-1H-imidazole byproduct.[3][4]
-
Final Recrystallization: The hot filtrate is allowed to cool to room temperature and then in an ice bath to crystallize the 4-iodo-1H-imidazole. The resulting white crystals are collected by filtration, washed with a small amount of cold n-hexane, and dried under vacuum. A second recrystallization from a solvent system like isopropanol/n-hexane can be performed to achieve higher purity.[1][5]
-
Step 2: Synthesis of this compound
This protocol is based on general procedures for the sulfonylation of imidazoles.
Materials:
-
4-Iodo-1H-imidazole (from Step 1)
-
N,N-Dimethylsulfamoyl chloride
-
Triethylamine (Et₃N) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction vessel with overhead stirring, temperature control, and inert atmosphere (e.g., nitrogen or argon)
-
Addition funnel
-
Standard glassware for extraction and work-up
-
Rotary evaporator
-
Purification system (e.g., column chromatography or recrystallization apparatus)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add 4-iodo-1H-imidazole (1.0 eq) and anhydrous THF. Cool the mixture to 0 °C.
-
Deprotonation: Slowly add a suitable base (e.g., triethylamine, 1.2 eq, or sodium hydride, 1.1 eq, as a 60% dispersion in mineral oil) to the stirred solution. If using NaH, allow the mixture to stir at 0 °C for 30 minutes to an hour, or until hydrogen evolution ceases.
-
Sulfonylation: In a separate flask, dissolve N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. The crude material can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford pure this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two-step synthesis.
Table 1: Quantitative Data for the Synthesis of 4-Iodo-1H-imidazole
| Parameter | Value |
| Molar Ratio (Imidazole:Iodine) | 4:1 |
| Reaction Temperature | 0 °C |
| Reaction Time | 6-10 hours |
| Typical Yield | 65-75% |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value (Representative) |
| Molar Ratio (4-Iodo-1H-imidazole : N,N-Dimethylsulfamoyl chloride) | 1 : 1.1 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | (Requires optimization) |
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Safety Precautions
-
N,N-Dimethylsulfamoyl chloride: This reagent is corrosive, harmful if swallowed or in contact with skin, and may cause cancer.[6][7] It is also fatal if inhaled.[6][8] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[9][10] It is moisture-sensitive and should be stored under an inert atmosphere.[8]
-
Iodine: Iodine is harmful and can cause skin and respiratory irritation. Handle in a well-ventilated area.
-
Sodium Hydride (if used): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care under an inert atmosphere.
-
General Precautions: Always follow standard laboratory safety procedures. Wear appropriate PPE at all times. Perform all reactions in a well-ventilated fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. Dimethylsulfamoyl Chloride, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. Dimethylsulfamoyl Chloride | 13360-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
"preventing decomposition of 4-iodoimidazole during reactions"
Welcome to the Technical Support Center for 4-iodoimidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of 4-iodoimidazole during chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My 4-iodo-1H-imidazole starting material is a brown color. Is it suitable for use?
A1: 4-Iodo-1H-imidazole should be an off-white to light yellow powder.[1] A significant brown discoloration may indicate decomposition.[1] To ensure the best results, it is recommended to purify the material by recrystallization before use. Proper storage is critical to prevent degradation; it should be stored at 0-8 °C, in a dark place, and under an inert atmosphere as it is air-sensitive.[1][2]
Q2: What are the primary causes of 4-iodo-1H-imidazole decomposition during reactions?
A2: The decomposition of 4-iodo-1H-imidazole during reactions can be attributed to several factors:
-
Protodeiodination: This is the replacement of the iodine atom with a hydrogen atom and can be promoted by proton sources in the reaction mixture or an inefficient catalytic cycle.[1]
-
Catalyst Inhibition/Poisoning: The unprotected N-H group on the imidazole ring can coordinate with palladium catalysts, leading to the formation of inactive species.[1][3]
-
Oxidative Degradation: In the presence of oxygen, the active Pd(0) catalyst can be degraded, leading to side reactions.[1]
-
Thermal Stress: High reaction temperatures can lead to the decomposition of the starting material, product, or catalyst.[1]
-
Inappropriate Base Selection: Certain bases may not be optimal for reactions with N-H containing substrates and can contribute to side reactions.[1]
Q3: How can I minimize the risk of decomposition when setting up a reaction with 4-iodo-1H-imidazole?
A3: To minimize decomposition, it is crucial to:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and the reaction vessel, and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent oxidative degradation of the catalyst.[1]
-
Use High-Purity Reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure your 4-iodo-1H-imidazole is of high purity.[1]
-
Select the Appropriate Catalyst and Ligand: For cross-coupling reactions, the choice of catalyst and ligand is critical. For N-unprotected heterocycles like 4-iodo-1H-imidazole, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often successful.[1]
-
Optimize Base Selection: Consider using bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]
Q4: Is it necessary to protect the N-H group of the imidazole ring?
A4: N-protection is generally recommended for many cross-coupling reactions, particularly for Sonogashira and Heck couplings, to prevent side reactions and catalyst inhibition.[3][4][5] The trityl (triphenylmethyl) group is a common choice as it is stable under basic and neutral conditions but can be easily removed with mild acid.[6]
Q5: What are the common side products when synthesizing 4-iodo-1H-imidazole?
A5: The most common side product is the over-iodinated species, 4,5-diiodo-1H-imidazole.[7] The formation of triiodo-imidazole has also been reported, though it is less common.[7] Using an excess of imidazole relative to iodine can help to minimize the formation of these byproducts.[7][8]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Low yields in Suzuki-Miyaura coupling reactions with 4-iodo-1H-imidazole are a common challenge. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity/Inhibition | The unprotected N-H of the imidazole can inhibit the catalyst.[1] Consider using a catalyst system with bulky, electron-rich ligands (e.g., Pd(OAc)₂/SPhos) or protecting the imidazole nitrogen with a group like trityl.[1][6] |
| Protodeiodination | An inefficient catalytic cycle or the presence of proton sources leads to the replacement of iodine with hydrogen.[1] Ensure starting materials and solvents are dry and free of acidic impurities. Optimize the catalyst and ligand choice. |
| Poor Reagent Quality | Degradation of the boronic acid or 4-iodo-1H-imidazole. Use high-purity reagents.[1] Consider converting the boronic acid to a more stable boronate ester. |
| Inert Atmosphere Not Maintained | Oxygen can degrade the Pd(0) catalyst.[1] Thoroughly degas all solvents and the reaction vessel and maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
| Suboptimal Base or Solvent | The chosen base or solvent may not be suitable for the reaction. Cesium carbonate or potassium carbonate are often effective bases.[1] Aprotic polar solvents like dioxane or DMF are commonly used.[1] |
Issue 2: Formation of a De-iodinated Byproduct (Imidazole)
The presence of imidazole as a byproduct indicates protodeiodination.
| Potential Cause | Suggested Solution |
| Inefficient Catalytic Cycle | The cross-coupling is slow, allowing for a competing protodeiodination pathway. Optimize the catalyst and ligand to accelerate the desired reaction. |
| Presence of Proton Sources | Acidic impurities or protic solvents can facilitate the removal of iodine. Use anhydrous solvents and ensure all reagents are free from acidic impurities. |
| Inappropriate Base | Certain bases may promote protodeiodination. Experiment with different bases, such as switching from an organic amine base to an inorganic base like K₂CO₃.[3] |
Quantitative Data Summary
The following tables summarize key quantitative data for reactions involving 4-iodo-1H-imidazole.
Table 1: Synthesis of 4-iodo-1H-imidazole via Direct Iodination
| Parameter | Value | Reference |
| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1 | [8] |
| Reaction Temperature | 0 °C | [8][9] |
| Reaction Time | 6 - 10 hours | [8] |
| Typical Yield | 69 - 70% | [8][10] |
Table 2: Catalyst Performance in Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 4-iodo-1H-imidazole with Phenylboronic Acid
| Catalyst | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DME | 150 | 10 | 94 |
| Pd(OAc)₂ / SPhos | K₂CO₃ | DME | 150 | 10 | 92 |
| PdCl₂(A-taPhos)₂ | K₂CO₃ | DME | 150 | 10 | 88 |
| Data adapted from a study on the microwave-assisted Suzuki–Miyaura cross-coupling of 4(5)-iodoimidazole.[11] |
Experimental Protocols
Protocol 1: N-Tritylation of 4-Iodo-1H-imidazole
This protocol describes the protection of the imidazole nitrogen, which is a common first step before cross-coupling reactions.[4]
Materials:
-
4-Iodo-1H-imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 4-iodo-1H-imidazole in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add triethylamine to the solution and stir for 5 minutes at room temperature.
-
Add trityl chloride portion-wise to the stirring solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodo-1H-imidazole
This protocol provides a starting point for the Suzuki-Miyaura coupling of 4-iodo-1H-imidazole.[1]
Materials:
-
4-iodo-1H-imidazole (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv.)
-
Degassed aprotic polar solvent (e.g., dioxane, DMF)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 4-iodo-1H-imidazole, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent.
-
Purge the reaction mixture with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for 4-iodoimidazole reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4,5-Diiodo-1H-imidazole
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4,5-diiodo-1H-imidazole. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges, including side reactions and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing 4,5-diiodo-1H-imidazole? A1: The most common side products are incompletely iodinated species, primarily 4-iodo-1H-imidazole, and over-iodinated products like 2,4,5-triiodo-1H-imidazole.[1] Unreacted imidazole starting material can also be a significant impurity if the reaction does not go to completion.
Q2: How can I minimize the formation of the mono-iodinated (4-iodo-1H-imidazole) byproduct? A2: To favor the formation of the desired 4,5-diiodo product, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of iodine to imidazole of at least 2:1 is recommended. Some procedures use a significant excess of iodine to drive the reaction towards di-iodination.[2]
Q3: My reaction has produced a mixture of mono-, di-, and tri-iodinated imidazoles. How can I purify the 4,5-diiodo-1H-imidazole? A3: Separation is most effectively achieved through recrystallization, which exploits the solubility differences between the iodinated imidazoles.[3][4] The 4,5-diiodo-1H-imidazole is typically less soluble in certain solvent systems, such as water/ethanol mixtures, compared to the mono-iodo version.[3][5] A hot filtration step can be employed to remove the less soluble di-iodinated compound from the hot solution, although this is more commonly used when the mono-iodo compound is the target.[3][4] For isolating the di-iodo product, careful selection of a recrystallization solvent where it has lower solubility at room temperature is key.
Q4: What is the role of sodium iodide (NaI) or potassium iodide (KI) in the reaction? A4: Molecular iodine (I₂) has poor solubility in water. Sodium iodide or potassium iodide is used as a co-solvent to react with iodine and form the triiodide ion (I₃⁻), which is readily soluble in the aqueous reaction medium.[6][7] This ensures that the iodinating agent is available in the solution to react with the imidazole.
Q5: My final product is off-color (e.g., yellow or brown). What is the likely cause and how can I fix it? A5: A common cause for discoloration is the presence of residual iodine. This can often be removed by washing the crude product with a solution of a reducing agent, such as aqueous sodium thiosulfate, until the color disappears. The purified product should be a white or off-white solid.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 4,5-diiodo-1H-imidazole | - Insufficient iodinating agent.[6]- Incomplete reaction due to short reaction time or low temperature.[1]- Sub-optimal pH for precipitation. | - Ensure the molar ratio of iodine to imidazole is at least 2:1.[2]- Extend the reaction time, monitoring progress by TLC.[6]- After the reaction, carefully adjust the pH to 7 to ensure complete precipitation of the product.[2] |
| Product Contaminated with 4-iodo-1H-imidazole | - Insufficient amount of iodine used.[3]- Reaction time was too short for complete di-iodination. | - Increase the molar equivalents of iodine relative to imidazole in subsequent reactions.[6]- Purify the mixture via recrystallization, potentially using a solvent system like ethanol/water where the di-iodo product may be less soluble.[5] |
| Product Contaminated with Starting Material (Imidazole) | - Incomplete reaction.[1]- Inefficient extraction or recrystallization. | - Increase reaction time or temperature (if the protocol allows).- During workup, unreacted imidazole can be recovered from the filtrate by extraction with a suitable organic solvent like ethyl acetate.[6]- Optimize the recrystallization solvent to ensure imidazole remains in the mother liquor.[4] |
| Formation of Multiple Products (Over-iodination) | - Use of a large excess of the iodinating agent.- Reaction temperature is too high, promoting further iodination.[6] | - Carefully control the stoichiometry, avoiding a large excess of iodine.- Maintain the recommended reaction temperature (e.g., room temperature or 0 °C as specified in the protocol).[6][8] |
Quantitative Data Summary
The stoichiometry of the reactants is a critical factor in determining the product distribution. The following table summarizes the molar ratios used in a typical synthesis to favor the formation of 4,5-diiodo-1H-imidazole.
| Reactant | Molar Equivalents (relative to Imidazole) | Purpose | Reference |
| Imidazole | 1.0 | Starting Material | [2] |
| Iodine (I₂) | 2.0 | Iodinating Agent | [2] |
| Potassium Iodide (KI) | 4.0 | Solubilizing Agent for I₂ | [2] |
| Sodium Hydroxide (NaOH) | 6.0 | Base | [2] |
Note: These ratios are based on a literature procedure and may require optimization for specific lab conditions.
Experimental Protocols
Protocol 1: Synthesis of 4,5-diiodo-1H-imidazole
This protocol is adapted from literature procedures for the direct iodination of imidazole.[2]
-
Preparation of Imidazole Solution: In a suitable reaction vessel, dissolve 1H-imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 6.0 eq).
-
Preparation of Iodine Solution: In a separate flask, dissolve potassium iodide (4.0 eq) and iodine (2.0 eq) in water.
-
Reaction: Slowly add the iodine/potassium iodide solution to the imidazole solution.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, carefully neutralize the mixture with hydrochloric acid (6 M) to a pH of 7. A solid will precipitate.
-
Crude Product Collection: Collect the resulting solid by suction filtration. Wash the solid with cold water and a small amount of aqueous sodium thiosulfate solution to remove excess iodine.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude 4,5-diiodo-1H-imidazole solid to a flask.
-
Dissolution: Add a suitable solvent, such as ethanol, and heat the mixture to reflux with stirring until the solid is completely dissolved.[2] Use the minimum amount of hot solvent necessary.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the pure product.
-
Final Product Collection: Collect the purified white or off-white crystals by suction filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizations
Reaction Pathway and Side Products```dot
Caption: A flowchart for troubleshooting common issues in the synthesis of 4,5-diiodo-1H-imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem Encountered | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Incomplete removal of di-iodinated impurities (e.g., 4,5-diiodo-1H-imidazole). | Perform a hot filtration. The di-iodinated byproduct is often less soluble and can be removed by filtering the hot solution.[1] |
| Co-precipitation of unreacted starting materials. | If unreacted imidazole is a likely contaminant, consider a solvent system like ethyl acetate/n-hexane for recrystallization, as imidazole is more soluble in this mixture.[1] | |
| Low Yield After Purification | Product loss in the mother liquor. | To maximize crystal formation, cool the recrystallization mixture in an ice bath for an extended period. Use the minimum amount of solvent necessary for dissolution.[1][2] |
| Premature crystallization during hot filtration. | Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing prematurely.[1] | |
| Product Oils Out During Recrystallization | The solvent is not ideal for the compound, or the solution is supersaturated. | Try adding a seed crystal to induce crystallization. Gently scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites. If the product continues to oil out, purification by column chromatography may be a better alternative.[1] |
| Final Product is Still Colored (Yellow/Brown) | Trapped colored impurities or degradation products. | Consider treating the solution with a small amount of activated charcoal during the recrystallization process before the hot filtration step. Be aware that this may lead to some yield loss.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: While direct data for the sulfonamide derivative is limited, common impurities in the synthesis of the parent 4-iodo-1H-imidazole include unreacted imidazole and over-iodinated species such as 4,5-diiodo-1H-imidazole and 2,4,5-triiodo-1H-imidazole.[2] These are important to consider as they may also be present in the crude sulfonamide product.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization is a commonly reported and effective method for purifying iodo-imidazoles on a laboratory scale.[1] It is particularly effective at removing common byproducts.
Q3: Can I use column chromatography for purification?
A3: Yes, silica gel column chromatography is a viable option, especially for smaller quantities or when recrystallization does not effectively remove all impurities.[1] Given the polar nature of the imidazole ring, a polar mobile phase is generally required.
Q4: What are some recommended solvent systems for recrystallization?
A4: For the parent 4-iodo-1H-imidazole, mixed solvent systems are often effective. A mixture of isopropanol and n-hexane has been used successfully.[2][3] Another option is a combination of water and ethanol.[1][3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q5: How should I properly store the purified this compound?
A5: To prevent degradation, the purified compound should be stored in a cool, dark place, preferably under an inert atmosphere such as nitrogen or argon. For long-term storage, refrigeration is recommended.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude product.
Step 1: Removal of Di-iodinated Impurity (if present)
-
Place the crude this compound into a round-bottom flask.
-
Add a solvent mixture such as water and a small amount of ethanol.[1][3]
-
Heat the mixture to reflux with stirring for approximately 1 hour.
-
Perform a hot gravity filtration using a pre-warmed funnel to remove any insoluble material (likely di-iodinated impurities).[1] The desired product will be in the hot filtrate.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the precipitated solid by suction filtration.
Step 2: Final Recrystallization
-
Transfer the solid obtained from Step 1 to a clean flask.
-
Choose a suitable solvent system (e.g., isopropanol/n-hexane or ethyl acetate/n-hexane) based on small-scale solubility tests.
-
Add a minimal amount of the more soluble solvent and heat the mixture to boiling with stirring.
-
Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Protocol 2: Purification by Column Chromatography
1. Stationary Phase: Silica gel (230-400 mesh).
2. Mobile Phase (Eluent): The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first. A good starting point is a gradient elution from a less polar to a more polar solvent system. Examples include:
3. Procedure:
- Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel.
- Column Packing: Pack a chromatography column with silica gel using a non-polar solvent like hexane.
- Loading: Carefully load the prepared sample onto the top of the silica gel bed.
- Elution: Begin elution with the determined solvent system, starting with a low polarity mobile phase. Gradually increase the polarity of the mobile phase to elute the compounds from the column.
- Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Improving Regioselectivity in Imidazole Iodination
Welcome to the technical support center for the regioselective iodination of imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective iodination of imidazole?
The main challenge in the iodination of the imidazole ring is controlling the regioselectivity.[1] Imidazole possesses three carbon atoms (C2, C4, and C5) that are susceptible to electrophilic substitution. The electron-rich nature of the ring can easily lead to a mixture of mono-, di-, and even tri-iodinated products.[1][2] Achieving selective mono-iodination at a specific position requires careful optimization of reaction conditions and the choice of reagents.[1]
Q2: Which positions on the imidazole ring are most reactive towards electrophilic iodination?
The general order of reactivity for the carbon positions in imidazole towards electrophilic substitution is C5 > C4 > C2.[1] The C2 position is noted as the most acidic.[1] However, this reactivity pattern can be significantly influenced by the specific reaction conditions, the iodinating agent used, and the presence of any substituents on the imidazole ring.[1]
Q3: What are the common iodinating agents used for imidazole, and how do they compare?
Several iodinating agents are commonly used, each with its own advantages and disadvantages impacting yield, regioselectivity, and reaction conditions.[3]
-
Molecular Iodine (I₂): Often used with a base, it is a cost-effective and readily available reagent.[3] However, it can lead to over-iodination, producing mixtures of products if the stoichiometry is not carefully controlled.[1][3]
-
N-Iodosuccinimide (NIS): A milder and often more selective electrophilic iodinating agent than molecular iodine.[1][4] It allows for gentler reaction conditions and demonstrates good functional group tolerance.[3][4] Its selectivity can be further enhanced with the use of acid catalysts like trifluoroacetic acid (TFA).[1][4]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful iodinating agent that is convenient to handle as a solid.[1][3] Its high reactivity is comparable to I₂, but its higher cost can be a limiting factor for large-scale syntheses.[1][3]
Q4: How does pH affect the regioselectivity of imidazole iodination?
The pH of the reaction medium is a critical factor.[1] Under alkaline conditions, the deprotonated imidazolate anion is formed, which is highly activated and can lead to rapid and often unselective iodination.[1] Conversely, acidic conditions can protonate the imidazole ring, deactivating it towards electrophilic attack. The use of catalytic amounts of acid with a milder reagent like NIS can promote iodination.[1]
Q5: Can protecting groups be used to control regioselectivity?
Yes, protecting the nitrogen atoms of the imidazole ring is a key strategy to direct iodination.[1] A bulky protecting group on one of the nitrogen atoms can sterically hinder adjacent positions, thereby directing the incoming iodine to a less hindered carbon atom.[1] The choice of protecting group is crucial; it must be stable under the iodination conditions and easily removable afterward.[1]
Troubleshooting Guides
Issue 1: The reaction yields a mixture of mono-, di-, and tri-iodinated products.
This is a frequent issue arising from the high reactivity of the imidazole ring.[1]
-
Troubleshooting Steps:
-
Reduce the amount of iodinating agent: Use a stoichiometric amount or a slight excess of the imidazole substrate relative to the iodinating agent to favor mono-iodination.[1] A molar ratio of iodine to imidazole of 1:2-5 is suggested to minimize the formation of di- and tri-substituted byproducts.[2][5]
-
Lower the reaction temperature: Performing the reaction at a lower temperature, such as 0°C, can decrease the reaction rate and improve selectivity.[1][5]
-
Use a milder iodinating agent: Switch from a highly reactive agent like I₂/base to a milder one such as N-Iodosuccinimide (NIS).[1]
-
Control the pH: Avoid strongly basic conditions that generate the highly reactive imidazolate anion. Consider neutral or slightly acidic conditions.[1]
-
Issue 2: The desired regioselectivity (e.g., C4/C5 vs. C2) is not achieved.
The position of iodination is highly dependent on the chosen reaction conditions.
-
Troubleshooting Steps:
-
Modify the iodinating agent and conditions: Direct iodination with I₂ in an alkaline medium often yields 4,5-diiodoimidazole or 2,4,5-triiodoimidazole.[1] Using NIS with a catalytic amount of trifluoroacetic acid can favor iodination at other positions.[1]
-
Introduce a directing protecting group: A bulky protecting group on a nitrogen atom can sterically block certain positions, guiding the iodine to the desired, less hindered carbon.[1]
-
Consider a multi-step synthesis: In some cases, indirect methods like a lithiation-iodination sequence may be necessary to achieve high regioselectivity.[1]
-
Issue 3: The reaction is slow or does not proceed to completion.
Low reactivity can be a problem, particularly with deactivated imidazole derivatives.
-
Troubleshooting Steps:
-
Increase the reaction temperature: A careful and controlled increase in the reaction temperature can improve the reaction rate.[1]
-
Use a more powerful iodinating agent: If a mild agent like NIS is ineffective, a more reactive one such as 1,3-diiodo-5,5-dimethylhydantoin (DIH) could be employed, though this may also lead to a decrease in selectivity.[1]
-
Data Presentation
Table 1: Comparison of Common Iodinating Agents for Imidazole
| Iodinating Agent | Typical Conditions | Regioselectivity | Yield | Advantages | Disadvantages |
| Elemental Iodine (I₂) with Base | NaOH or KOH, Water or THF/Water, 0°C to rt | Primarily C4/C5, can lead to di- and tri-iodination.[3] | Good to Excellent | Cost-effective, readily available.[3] | Over-iodination can be an issue, requiring careful stoichiometric control; purification of mixtures may be necessary.[3] |
| N-Iodosuccinimide (NIS) | Acetonitrile or TFA, often with a catalyst (e.g., TFA, Lewis acids) | Generally good, can be tuned with catalysts.[3] | Good to Excellent | Milder conditions, good functional group tolerance, often higher selectivity than I₂.[3][4] | More expensive than I₂, may require a catalyst for less reactive substrates.[3] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Acetonitrile, often with a disulfide or thiourea catalyst | Good, catalyst can enhance selectivity. | Good to Excellent | Convenient to handle solid, comparable reactivity to I₂.[3] | More expensive than I₂.[1] |
Note: Yields are approximate and can vary significantly based on the specific imidazole substrate, reaction conditions, and scale.
Experimental Protocols
Protocol 1: Iodination of Imidazole using Elemental Iodine (I₂) and Sodium Hydroxide
This protocol describes the synthesis of 4(5)-iodoimidazole.
-
Materials:
-
Imidazole
-
Sodium Hydroxide (NaOH)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Isopropanol
-
n-Hexane
-
-
Procedure:
-
In a flask, dissolve sodium hydroxide in deionized water and cool the solution to room temperature.[3]
-
Add imidazole to the NaOH solution and stir until it is fully dissolved.[3]
-
In a separate flask, prepare a solution of sodium iodide and iodine in deionized water.[3]
-
Cool the imidazole solution to 0°C in an ice bath.[3]
-
Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[3]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[3]
-
Neutralize the reaction mixture to a pH of 7-8 with concentrated hydrochloric acid, which will cause a solid to precipitate.[3]
-
Collect the solid by vacuum filtration. The filtrate can be further extracted with ethyl acetate to recover more product.[3]
-
The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[3]
-
Protocol 2: Iodination of Imidazole using N-Iodosuccinimide (NIS)
This protocol outlines a method for the iodination of imidazole using the milder reagent, NIS.
-
Materials:
-
Imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile or Trifluoroacetic acid (TFA)
-
(Optional) Catalytic amount of a Brønsted or Lewis acid
-
Saturated aqueous solution of sodium thiosulfate
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve imidazole in acetonitrile or trifluoroacetic acid in a round-bottom flask. If required, add a catalytic amount of a suitable acid.[3]
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.[3]
-
Extract the aqueous layer with dichloromethane.[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel to afford the desired iodoimidazole derivative.[3]
-
Visualizations
Caption: Factors influencing regioselectivity in imidazole iodination.
Caption: A workflow for troubleshooting imidazole iodination issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with N-Substituted Imidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with N-substituted imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst system for cross-coupling with N-substituted imidazoles?
A1: The choice of catalyst system is critical and depends on several factors: the type of cross-coupling reaction, the nature of the N-substituent on the imidazole, the electronic and steric properties of the coupling partners, and the desired reaction conditions (e.g., temperature, solvent). Generally, palladium and nickel complexes are the most effective catalysts. For palladium-catalyzed reactions, the choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is crucial for achieving high efficiency and selectivity.
Q2: How does the N-substituent on the imidazole ring affect catalyst selection and reaction outcomes?
A2: The N-substituent significantly influences the electronic properties and steric hindrance of the imidazole ring, which in turn affects the catalytic cycle. Bulky N-substituents can sterically hinder the approach of the catalyst to the imidazole core, potentially requiring ligands with specific steric profiles to facilitate the reaction. Electron-withdrawing N-substituents can make the imidazole a poorer ligand for the metal center, which can sometimes be beneficial in preventing catalyst inhibition.[1][2][3]
Q3: My palladium-catalyzed reaction is sluggish or shows no conversion. What are the likely causes?
A3: Low or no conversion in palladium-catalyzed cross-coupling reactions can stem from several issues:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed.[4]
-
Ligand Issues: The chosen ligand may not be suitable for the specific substrates, or it may have degraded.
-
Inadequate Base: The base may not be strong enough to effect the desired step in the catalytic cycle or may have poor solubility in the reaction solvent.
-
Poor Reagent Quality: Moisture or impurities in the reagents or solvent can deactivate the catalyst.
-
Substrate-Specific Issues: The N-substituted imidazole itself can sometimes act as an inhibitor to the catalyst.[2][3]
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A4: Common side reactions include homocoupling of the coupling partners, protodeboronation of boronic acids in Suzuki reactions, and β-hydride elimination in Heck reactions. To minimize these, you can:
-
Optimize Reaction Conditions: Adjusting the temperature, reaction time, and catalyst/ligand ratio can favor the desired reaction pathway.
-
Use a More Selective Catalyst: Screening different ligands can often identify a catalyst system that is more selective for the desired cross-coupling.
-
Ensure an Inert Atmosphere: Oxygen can promote side reactions, so it is crucial to properly degas the reaction mixture and maintain an inert atmosphere.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield when coupling an N-substituted haloimidazole with an arylboronic acid.
| Possible Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | For less reactive aryl chlorides, consider using a more electron-rich and bulky ligand such as a Buchwald ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[4][5] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and ensure the base is thoroughly dried. Consider using a weaker base like K₂CO₃ or Cs₂CO₃. Running the reaction at a lower temperature may also help.[4] |
| Catalyst Inhibition by Imidazole | Pre-forming the active Pd(0)-ligand complex before adding the imidazole substrate can sometimes improve results.[2][3] |
| Poor Solubility of Reagents | Screen different solvents or solvent mixtures. For instance, a mixture of dioxane and water is commonly used.[6] |
Buchwald-Hartwig Amination
Problem: Difficulty in coupling an N-substituted haloimidazole with an amine.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | For sterically demanding substrates, use bulky, electron-rich phosphine ligands (e.g., Josiphos, Buchwald ligands) to facilitate both oxidative addition and reductive elimination.[7][8] |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS are often effective, but can be incompatible with sensitive functional groups. Weaker bases like K₃PO₄ or Cs₂CO₃ may be a better choice in those cases.[9] |
| Catalyst Deactivation | Ensure rigorous exclusion of air and moisture. Using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species can be beneficial. |
| N-Heterocycle Inhibition | Similar to the Suzuki coupling, pre-activation of the palladium catalyst before introducing the imidazole substrate may be necessary.[2][3] |
Sonogashira Coupling
Problem: Low yield or formation of homocoupled alkyne byproduct (Glaser coupling).
| Possible Cause | Troubleshooting Steps |
| Alkyne Homocoupling | This is often promoted by the copper co-catalyst in the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Alternatively, a copper-free Sonogashira protocol can be employed.[10][11] |
| Sluggish Reaction with Aryl Bromides/Chlorides | For less reactive halides, a more active catalyst system may be needed. This can involve using a more electron-rich ligand or a higher reaction temperature.[12] |
| Base Selection | An amine base like triethylamine or diisopropylethylamine is typically used. The choice of base can influence the reaction rate and should be optimized.[13][14] |
Heck Reaction
Problem: Poor regioselectivity or low yield in the coupling of an N-substituted haloimidazole with an alkene.
| Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity | The regioselectivity (α- vs. β-substitution) is influenced by the electronic nature of the alkene and the catalyst system. For electron-poor alkenes, β-substitution is generally favored. For other alkenes, screening different ligands and additives may be necessary to control the regioselectivity.[15][16][17][18] |
| Low Catalyst Activity | For challenging substrates, a more robust catalyst system, such as one employing a palladacycle or an NHC ligand, may be required.[19][20] |
| β-Hydride Elimination from the Wrong Position | The choice of ligand can influence the geometry of the palladium intermediate and thus the regioselectivity of the β-hydride elimination step.[18] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromo-N-methyl-1H-imidazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
2-Bromo-N-methyl-1H-imidazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)
-
Dioxane/H₂O (4:1 mixture)
-
Anhydrous, degassed solvent
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-N-methyl-1H-imidazole, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[21]
General Protocol for Buchwald-Hartwig Amination of N-Benzyl-4-chloroimidazole
This protocol is a general guideline and may need to be optimized for different amines.
Materials:
-
N-Benzyl-4-chloroimidazole (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add N-benzyl-4-chloroimidazole and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.[21][22]
General Protocol for Sonogashira Coupling of 5-Iodo-N-tritylimidazole
This is a standard protocol; for less reactive halides or sensitive substrates, a copper-free method may be preferable.[12]
Materials:
-
5-Iodo-N-tritylimidazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-iodo-N-tritylimidazole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF followed by degassed triethylamine.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[12]
Visualizations
Caption: A general workflow for catalyst selection in cross-coupling reactions with N-substituted imidazoles.
Caption: A troubleshooting guide for addressing low product yield in cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. bilder.buecher.de [bilder.buecher.de]
- 16. mdpi.com [mdpi.com]
- 17. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck Reaction [organic-chemistry.org]
- 20. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
"managing over-iodination of imidazole rings"
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the over-iodination of imidazole rings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the iodination of imidazole? The main difficulty lies in controlling regioselectivity.[1] The imidazole ring possesses three carbon atoms (C2, C4, and C5) that are vulnerable to electrophilic substitution.[1] Its electron-rich nature can easily lead to a mixture of mono-, di-, and even tri-iodinated products.[1] Achieving selective mono-iodination at a specific position requires meticulous control over reaction conditions and reagents.[1]
Q2: Which positions on the imidazole ring are most reactive towards iodination? The general order of reactivity for the carbon positions towards electrophilic substitution is C5 > C4 > C2.[1] The C2 position is the most acidic.[1] However, this regioselectivity can be heavily influenced by the iodinating agent, reaction conditions, and any existing substituents on the imidazole ring.[1]
Q3: What are the common iodinating agents used for imidazole? Commonly used agents include:
-
Molecular Iodine (I₂): Often used with a base, but it can lead to product mixtures if not carefully controlled.[1][2]
-
N-Iodosuccinimide (NIS): A milder and frequently more selective electrophilic iodinating agent.[1][2] It can be activated by acids such as trifluoroacetic acid (TFA).[1]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): A powerful and highly effective iodinating agent, though its high cost can be a limiting factor for large-scale syntheses.[1][2][3]
Q4: How does pH influence the regioselectivity of imidazole iodination? The pH of the reaction is critical. Under alkaline conditions, the deprotonated imidazolate anion becomes highly activated, which often results in rapid and unselective iodination.[1][2] Conversely, acidic conditions can protonate the imidazole ring, deactivating it towards electrophilic attack.[1]
Q5: How can the formation of over-iodinated byproducts be minimized? A primary strategy is to control the reaction's stoichiometry. Using a molar excess of imidazole relative to the iodinating agent can significantly suppress the formation of di- and tri-iodinated species.[4][5][6][7] A recommended molar ratio of iodine to imidazole is between 1:2 and 1:5.[5] Additionally, conducting the reaction at low temperatures, typically 0°C, helps to decrease the reaction rate and improve selectivity for the desired mono-iodinated product.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of imidazole rings.
Issue 1: Formation of Multiple Products (Di- and Tri-iodinated Imidazoles)
The most common problem is the formation of a mixture of mono-, di-, and tri-iodinated imidazoles, which complicates purification and lowers the yield of the desired product.[4][5]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully adjust the molar ratio of the iodinating agent to imidazole. An excess of imidazole is recommended to favor mono-substitution.[7][8] Unreacted imidazole can often be recovered and recycled.[4][7]
-
Optimize Reaction Temperature: Perform the reaction at a controlled low temperature (e.g., 0°C), especially during the addition of the iodinating agent.[5][7] Higher temperatures can promote multiple iodinations.[7]
-
Choose a Milder Reagent: If using a highly reactive agent like I₂/NaOH leads to over-iodination, consider switching to a milder reagent such as N-Iodosuccinimide (NIS).[1]
-
Purification Strategy: If multi-iodinated products are formed, they can often be separated during purification. For instance, the less soluble 4,5-diiodo-1H-imidazole can be removed by hot filtration from an ethanol/water mixture during recrystallization.[4][5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
Technical Support Center: Reactions Involving 4-Iodoimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on work-up procedures for reactions involving 4-iodoimidazole. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when synthesizing 4-iodoimidazole, and how can I minimize them?
A1: The most common side products are over-iodinated species, particularly 4,5-diiodo-1H-imidazole and, to a lesser extent, 2,4,5-triiodo-1H-imidazole.[1][2] To minimize their formation, a key strategy is to use an excess of imidazole relative to iodine, which favors mono-iodination.[1][2] A molar ratio of imidazole to iodine between 2:1 and 5:1 is often recommended.[1][3] Maintaining a low reaction temperature, strictly at 0°C, is also crucial.[1]
Q2: My reaction has produced a mixture of 4-iodo- and 4,5-diiodo-1H-imidazole. How can I separate them?
A2: Separation is typically achieved through recrystallization by leveraging the different solubilities of the mono- and di-iodinated compounds.[2] A common method involves dissolving the crude mixture in a hot solvent system, like water/ethanol.[2][4] The less soluble 4,5-diiodo-1H-imidazole can be removed by filtering the hot solution (hot gravity filtration).[4][5] The desired 4-iodo-1H-imidazole then crystallizes from the filtrate as it cools.[2][4]
Q3: What is the best general work-up procedure after a direct iodination reaction?
A3: After the reaction is complete (typically 6-10 hours at 0°C), the pH of the mixture should be adjusted to 7-9 with an acid like dilute HCl.[3][6] This will cause the crude 4-iodoimidazole to precipitate as a white solid, which can be collected by filtration.[3][7]
Q4: How can I recover the unreacted imidazole from the reaction mixture?
A4: After filtering the precipitated crude product, the filtrate contains the unreacted imidazole. To recover it, you can saturate the filtrate with sodium chloride and then extract it with an organic solvent such as ethyl acetate.[1][4] The organic layers can then be combined and concentrated to recover the imidazole, often for reuse.[2]
Q5: My 4-iodoimidazole starting material is not dissolving in the reaction solvent. What can I do?
A5: Poor solubility can be due to several factors.[8] First, ensure you are using an appropriate solvent; 4-iodoimidazole is soluble in solvents like DMSO and DMF, and slightly soluble in methanol.[8][9] If solubility is still an issue, you can try using a co-solvent system, carefully increasing the reaction temperature, or applying sonication to aid dissolution.[8]
Q6: What are the critical safety precautions when working with 4-iodoimidazole?
A6: 4-iodoimidazole is a hazardous substance that can cause skin and eye irritation, and may cause respiratory irritation.[10][11] Always handle it in a well-ventilated area or a chemical fume hood.[9][10] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, tightly fitting safety goggles, and a lab coat.[9][10] Avoid creating dust, and use non-sparking tools as it has a low flash point of 26°C.[9][10]
Troubleshooting Guides
Low Yield & Reaction Failures
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield with Significant Starting Material Remaining | 1. Insufficient reaction time or temperature.[1] 2. Poor quality of reagents (e.g., degraded iodine).[1] | 1. Extend reaction time, monitoring by TLC. Ensure the temperature is maintained at the optimal level (e.g., 0°C for iodination).[1] 2. Use fresh, high-purity reagents. Store iodine properly to prevent degradation.[1] |
| Low Yield with Multiple Byproducts on TLC | 1. Formation of over-iodinated products.[1] 2. Incorrect stoichiometry.[1] 3. Reaction temperature was too high.[1] | 1. Increase the molar ratio of imidazole to iodine (e.g., 4:1) to favor mono-substitution.[1] 2. Carefully re-measure reactants. 3. Strictly maintain the reaction temperature at 0°C during iodine addition and for the duration of the reaction.[1] |
| Low or No Product in Cross-Coupling Reactions (e.g., Suzuki) | 1. Catalyst inhibition by the N-H group of imidazole.[12] 2. Oxidative degradation of the Pd(0) catalyst.[12] 3. Protodeiodination (loss of iodine).[12] | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or a pre-catalyst to overcome inhibition.[12] 2. Ensure a strict inert atmosphere (Argon or Nitrogen) by thoroughly degassing all solvents and the reaction vessel.[12] 3. Ensure starting materials and solvents are dry and free of acidic impurities. Optimize catalyst and ligand choice.[12] |
Purification & Work-up Issues
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize ("Oils Out") | 1. Presence of significant impurities.[5] 2. Solvent choice is not optimal. | 1. Try adding a seed crystal from a previous successful batch. If that fails, purify by column chromatography.[5] 2. Re-evaluate the recrystallization solvent system. |
| Premature Crystallization During Hot Filtration | The product crystallizes on the filter funnel, leading to loss of yield.[5] | Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a minimal amount of hot solvent to rinse.[5] |
| Emulsion Forms During Aqueous Extraction | The organic and aqueous layers fail to separate cleanly. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer. |
| Crude Product Contaminated with Imidazole | Inefficient work-up or recrystallization.[2] | After the initial filtration, extract the filtrate with ethyl acetate to recover unreacted imidazole.[2] Optimize the recrystallization solvent system to ensure imidazole remains in the mother liquor.[2] |
Data Presentation
Table 1: Typical Reaction Parameters for Direct Iodination of Imidazole
| Parameter | Value | Reference(s) |
| Molar Ratio (Imidazole:Iodine) | 2:1 to 5:1 | [1][3] |
| Reaction Temperature | 0 °C | [1][3] |
| Reaction Time | 6 - 10 hours | [1][3] |
| Typical Yield | 69 - 70% | [3] |
| Appearance of Product | White crystalline solid | [3] |
Table 2: Physical and Chemical Properties of 4-Iodoimidazole
| Property | Value | Reference(s) |
| CAS Number | 71759-89-2 | [9] |
| Molecular Formula | C₃H₃IN₂ | [9] |
| Molecular Weight | 193.97 g/mol | [9] |
| Appearance | White to light yellow powder or crystal | [9] |
| Melting Point | 136.0 to 140.0 °C | [9] |
| Flash Point | 26 °C | [9] |
| Solubility | Soluble in Methanol, DMSO, DMF | [8][9] |
| Storage Conditions | Store in a dry, cool, well-ventilated place under an inert atmosphere. Protect from light. | [9][13] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety goggles and face shield | Use chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[9][10] |
| Hands | Chemical-resistant gloves | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[10] |
| Body | Chemical-resistant lab coat | A fully-buttoned, long-sleeved lab coat is required.[9] |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded or irritation is experienced.[10] |
Table 4: First Aid Measures for 4-Iodoimidazole Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [10][13] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor. | [10][13] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [10][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [9][10] |
Experimental Protocols
Protocol 1: Synthesis of 4-Iodoimidazole via Direct Iodination
This protocol is adapted from common literature procedures for the direct, regioselective iodination of imidazole.[3][4]
1. Preparation of Imidazole Solution:
-
In a flask, dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL) and cool the solution to room temperature.[4]
-
Add imidazole (e.g., 40.8 g, 0.60 mol) and stir until it is fully dissolved.[4]
2. Preparation of Iodine Solution:
-
In a separate beaker, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL).[4]
-
Cool the solution to room temperature, then add iodine (e.g., 38.1 g, 0.15 mol).[4]
3. Reaction:
-
Cool the imidazole solution to 0°C using an ice-water bath.[6]
-
Slowly add the iodine solution dropwise to the imidazole solution, ensuring the temperature is maintained at 0°C.[6]
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 6 hours.[6]
4. Work-up and Isolation:
-
Adjust the pH of the reaction mixture to between 7 and 8 with concentrated hydrochloric acid. A white solid should precipitate.[4][6]
-
Collect the solid crude product by suction filtration.[4]
-
The filtrate can be retained to recover unreacted imidazole by extraction with ethyl acetate.[4]
Protocol 2: Purification of Crude 4-Iodoimidazole by Recrystallization
This protocol is designed to separate 4-iodoimidazole from the common byproduct, 4,5-diiodo-1H-imidazole.[4][7]
1. Hot Filtration:
-
Combine the crude solid product in a flask with a mixed solvent of water (e.g., 120 mL) and ethanol (e.g., 4 mL).[4]
-
Heat the mixture to reflux for 1 hour.[4]
-
Perform a hot gravity filtration using a pre-warmed funnel to remove the insoluble 4,5-diiodo-1H-imidazole. The desired product is in the hot filtrate.[4][5]
2. Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature.[5]
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.[5]
-
Collect the pure white crystalline product by suction filtration.[3]
3. Final Steps:
-
Wash the collected crystals with a small amount of cold n-hexane.[3]
-
Dry the product under vacuum.[3]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general workflow for a common follow-up reaction using 4-iodoimidazole.
1. Reaction Setup:
-
To a Schlenk tube or similar reaction vessel, add 4-iodo-1H-imidazole, the boronic acid partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).[12]
-
Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon) three times.[12]
2. Solvent Addition and Degassing:
-
Add a degassed aprotic polar solvent (e.g., dioxane, DMF, or a mixture with water).[12]
-
Purge the reaction mixture with the inert gas for an additional 10-15 minutes.[12]
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.[12]
4. Work-up:
-
Once complete, cool the reaction to room temperature.[12]
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][12]
-
Purify the crude product by flash column chromatography.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Technical Support Center: 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from two key structural features: the iodo-substituent on the imidazole ring and the sulfonamide group. The carbon-iodine (C-I) bond is susceptible to cleavage, particularly when exposed to light (photosensitivity) and elevated temperatures. The sulfonamide group can be prone to hydrolysis under certain pH conditions and may also undergo photodegradation.
Q2: What are the visible signs of degradation?
A2: Degradation of this compound may manifest as a color change of the solid material, typically from a white or off-white powder to a yellow or brownish hue. In solution, the appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) is a clear indicator of degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It should be kept in a tightly sealed, light-resistant container, and the headspace should be flushed with an inert gas like argon or nitrogen to minimize exposure to air and moisture.
Q4: How does pH affect the stability of the sulfonamide group in my compound?
A4: Sulfonamides can undergo acid- or base-catalyzed hydrolysis. While generally stable at neutral pH, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the sulfur-nitrogen (S-N) bond.
Q5: Is this compound sensitive to light?
A5: Yes, compounds containing a C-I bond are often photosensitive. Exposure to UV or even ambient light can induce the homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products. Therefore, all handling and experiments should be performed with protection from light.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. | 1. Degradation during dissolution: The solvent may be inappropriate (e.g., protic solvents at elevated temperatures) or the dissolution process may be too slow, allowing for degradation. 2. Contaminated solvent or glassware. 3. Photodegradation during sample preparation. | 1. Use a high-purity, anhydrous, and aprotic solvent if possible. Consider sonication for faster dissolution at room temperature. 2. Use fresh, high-purity solvents and thoroughly clean all glassware. 3. Prepare samples under low-light conditions or using amber vials. |
| The solid compound has changed color (e.g., turned yellow/brown). | 1. Exposure to light. 2. Exposure to heat. 3. Oxidation due to improper storage (exposure to air). | 1. Store the compound in a light-resistant container in a dark place. 2. Store at the recommended temperature (refrigerated or frozen). 3. Ensure the container is tightly sealed and consider storing under an inert atmosphere. |
| Inconsistent results in biological assays. | 1. Degradation of the compound in the assay medium. 2. Interaction with assay components. | 1. Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure). Prepare fresh solutions for each experiment. 2. Run control experiments to check for any non-specific interactions. |
| Low yield or formation of byproducts in a reaction. | 1. Degradation of the starting material. 2. Reaction conditions (e.g., high temperature, prolonged reaction time, incompatible reagents) are causing degradation. | 1. Verify the purity of the starting material before use. 2. Optimize reaction conditions to use lower temperatures and shorter reaction times if possible. Screen for compatible reagents and solvents. |
Experimental Protocols
Protocol 1: Assessment of Photostability
Objective: To determine the susceptibility of this compound to degradation upon exposure to light.
Methodology:
-
Sample Preparation: Prepare two identical sets of solutions of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL) in clear and amber HPLC vials.
-
Exposure:
-
Place one set of vials (clear) in a photostability chamber with a controlled light source (e.g., UV lamp) or expose them to ambient laboratory light for a defined period (e.g., 24, 48, 72 hours).
-
Keep the second set of vials (amber) wrapped in aluminum foil and store them under the same temperature conditions as a control.
-
-
Analysis: At each time point, analyze the samples from both sets by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the exposed and control samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the exposed sample indicate photodegradation.
Protocol 2: Evaluation of Thermal Stability
Objective: To evaluate the stability of the compound at elevated temperatures.
Methodology:
-
Sample Preparation: Dispense a known amount of the solid compound into several vials.
-
Storage: Place the vials in ovens or incubators at different temperatures (e.g., 40 °C, 60 °C, 80 °C). Keep a control sample at the recommended storage temperature (e.g., 4 °C).
-
Analysis: After specific time intervals (e.g., 1, 3, 7 days), remove a vial from each temperature, allow it to cool to room temperature, and analyze the contents by HPLC to determine the purity.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each temperature to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for conducting a stability assessment study.
Validation & Comparative
A Comparative Guide to Iodinating Agents: Benchmarking 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide Against Established Reagents
The introduction of iodine into molecular frameworks is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceuticals and materials science. Iodinated compounds are pivotal intermediates for cross-coupling reactions, serve as heavy-atom derivatives in X-ray crystallography, and are integral to many biologically active molecules. The choice of an iodinating agent is therefore a critical decision, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common iodinating agents, with a special focus on the potential of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide in this context.
Established Iodinating Agents: A Quantitative Comparison
A selection of the most frequently utilized iodinating agents includes molecular iodine (I₂), N-Iodosuccinimide (NIS), and iodine monochloride (ICl). Each possesses distinct characteristics that render them suitable for specific applications.
| Feature | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) |
| Form | Solid | Crystalline Powder | Red-brown liquid |
| Reactivity | Weak electrophile; often requires an activator or oxidant.[1] | Mild and selective electrophilic iodinating agent.[2] | Highly reactive electrophilic iodinating agent.[3][4] |
| Selectivity | Can lead to over-iodination without careful stoichiometric control.[5] | Generally high regioselectivity, tunable with catalysts.[2][5] | Often exhibits excellent regioselectivity.[3][6] |
| Handling | Sublimes; can be hazardous. | Easy to handle solid. | Corrosive and reactive; requires stringent safety protocols.[4] |
| Byproducts | HI, which can be problematic.[7] | Succinimide, easily removed by aqueous extraction. | HCl |
| Common Solvents | Water, THF/Water, Acetonitrile | Acetonitrile, Dichloromethane (DCM), Tetrahydrofuran (THF) | Acetic Acid, Dichloromethane (DCM) |
| Advantages | Cost-effective and readily available.[5] | Mild reaction conditions, good functional group tolerance.[2] | High reactivity for deactivated systems, cost-effective for large scale.[3] |
| Disadvantages | Low electrophilicity, potential for side reactions.[1][7] | More expensive than I₂, may require a catalyst.[5] | High reactivity can be difficult to control, corrosive.[4] |
This compound: A Prospective Analysis
This compound is a commercially available iodo-substituted imidazole sulfonamide. While extensive research detailing its performance as an iodinating agent is not yet prevalent in publicly accessible literature, its chemical structure suggests potential utility in this capacity. The molecule features a polarized nitrogen-iodine bond within the imidazole ring, which could facilitate the electrophilic transfer of iodine to a suitable substrate. The sulfonamide group may further influence the reactivity and selectivity of the reagent.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₅H₈IN₃O₂S |
| Molecular Weight | 301.1 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
At present, a direct experimental comparison with established iodinating agents is not possible due to the lack of published data. Researchers are encouraged to explore the potential of this and other novel sulfonamide-based reagents to expand the toolkit for selective iodination.
Experimental Protocols: Iodination of Anisole
To provide a practical context, the following are representative protocols for the iodination of anisole, a common activated aromatic substrate, using the established reagents.
Protocol 1: Iodination of Anisole using Molecular Iodine (I₂) and an Oxidant
Materials:
-
Anisole
-
Molecular Iodine (I₂)
-
Potassium Iodide (KI)
-
Potassium Iodate (KIO₃)
-
Methanol
-
Water
-
Dilute Hydrochloric Acid
-
Dichloromethane
-
Sodium Thiosulfate Solution (5%)
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Prepare a solution of anisole (9.26 mmol), potassium iodide (6.22 mmol), and potassium iodate (3.08 mmol) in a mixture of methanol (5 mL) and water (30 mL).
-
At room temperature, add dilute hydrochloric acid (9.5 mmol) to the mixture over a period of 40-45 minutes.
-
Stir the reaction for an additional 2-3 hours.
-
Dilute the reaction mixture with water (50 mL) and extract with dichloromethane (3 x 25 mL).
-
Combine the organic extracts and wash with a 5% sodium thiosulfate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by crystallization from cold hexane to afford 4-iodoanisole.[8]
Protocol 2: Iodination of Anisole using N-Iodosuccinimide (NIS) and an Acid Catalyst
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of anisole (1.0 mmol) in acetonitrile (5 mL), add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (e.g., 0.1 mmol).
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired iodinated anisole.[9][10]
Protocol 3: Iodination of Anisole using Iodine Monochloride (ICl)
Materials:
-
Anisole
-
Iodine Monochloride (ICl) solution in a suitable solvent (e.g., 1M in DCM)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add the iodine monochloride solution (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Decision-Making Process
To aid researchers in their experimental design, the following diagrams illustrate a general workflow for electrophilic aromatic iodination and a decision-making process for selecting a suitable iodinating agent.
Caption: A generalized experimental workflow for electrophilic aromatic iodination.
Caption: A decision-making flowchart to aid in the selection of a suitable iodinating agent.
Conclusion
The selection of an appropriate iodinating agent is a critical parameter in the success of a synthetic endeavor. While molecular iodine, N-Iodosuccinimide, and iodine monochloride are well-established reagents with defined reactivity profiles, the exploration of novel agents is crucial for advancing synthetic capabilities. This compound presents an intriguing, yet uncharacterized, option for researchers. Further investigation into its reactivity, selectivity, and scope is warranted to determine its place within the arsenal of modern iodinating agents.
References
- 1. N,N-Dimethyl-1H-imidazole-1-sulfonamide 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 6. N,N-Dimethyl-1H-imidazole-1-sulfonamide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemshuttle.com [chemshuttle.com]
Unveiling the Potency of Halo-Imidazole Analogs: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the imidazole scaffold represents a cornerstone in medicinal chemistry. The strategic addition of halogen atoms to this versatile ring system has given rise to a plethora of analogs with diverse and potent biological activities. This guide provides a comprehensive comparison of the antimicrobial and anticancer properties of halo-imidazole derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Halo-imidazole derivatives have emerged as a significant class of compounds in the quest for novel therapeutic agents. The introduction of halogens such as fluorine, chlorine, bromine, and iodine can profoundly influence the physicochemical properties and, consequently, the biological efficacy of the parent imidazole molecule. These modifications can enhance lipophilicity, alter electronic distribution, and facilitate specific interactions with biological targets, leading to improved antimicrobial and anticancer activities.[1][2]
Comparative Analysis of Antimicrobial Activity
Halogenated imidazoles have demonstrated significant potential as antimicrobial agents, particularly against fungal pathogens. The primary mechanism of antifungal action for many imidazole derivatives involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[3] This disruption leads to a dysfunctional cell membrane and ultimately, fungal cell death.
While direct comparative studies systematically evaluating the impact of different halogens on the same imidazole core are limited in the literature, a compilation of data from various studies provides valuable insights into their relative potencies. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a key metric for comparison.
Table 1: Comparative Antimicrobial Activity (MIC) of Halo-Imidazole Analogs
| Compound/Analog Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Isoconazole | Dermatophyte strains | ≤ 5 | - | - |
| Oxiconazole | Dermatophyte strains | ≤ 5 | - | - |
| Bifonazole | Dermatophyte strains | ≤ 5 | - | - |
| Tioconazole | Dermatophyte strains | ≤ 5 | - | - |
| 2-(substituted phenyl)-1H-imidazole analogs | Bacillus subtilis | 0.98 | - | - |
| Imidazole derivatives from 2-chloro-7-methyl-3-formyl quinoline | Various bacteria and fungi | Effective at 75 | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[4][5]
The data suggests that various substituted halo-imidazoles exhibit potent antimicrobial activity. For instance, imidazole derivatives such as isoconazole, oxiconazole, bifonazole, and tioconazole are effective against dermatophyte strains at concentrations of 5 µg/mL or less.[4] Furthermore, specific 2-(substituted phenyl)-1H-imidazole analogs have shown remarkable inhibitory action against Bacillus subtilis with a MIC of 0.98 µg/mL.[5]
Comparative Analysis of Anticancer Activity
The anticancer potential of halo-imidazole derivatives is a rapidly evolving field of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, and the modulation of key signaling pathways such as the PI3K/Akt/mTOR, EGFR, and BRAF V600E pathways, which are often dysregulated in cancer.[6][7][8][9] The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's cytotoxic potency.
Table 2: Comparative Anticancer Activity (IC50) of Halo-Imidazole Analogs
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-based EGFR inhibitor (2c) | MDA-MB-231, T47D, MCF-7, A549, HT-29 | - | Erlotinib | - |
| Imidazole-based EGFR inhibitor (2d) | MDA-MB-231, T47D, MCF-7, A549, HT-29 | - | Erlotinib | - |
| Fluorinated benzothiazole derivative (59a) | MCF-7 | 0.37 | - | - |
| Fluorinated benzothiazole derivative (59a) | MDA MB 468 | 0.41 | - | - |
| Fluorinated benzothiazole derivative (59a) | HCT-116 | 0.08 | - | - |
| Fluorinated benzothiazole derivative (59a) | HT 29 | 0.41 | - | - |
| Pyrrole–imidazole derivative (C17) | PANC (pancreatic) | 0.063 | - | - |
| Pyrrole–imidazole derivative (C17) | ASPC-1 (pancreatic) | 0.062 | - | - |
| Imidazole derivative (C9) | Cervical cancer | 0.08 | 5-fluorouracil | 0.09 |
| Imidazole derivative (C2) | MCF-7 (breast) | 0.75 | Doxorubicin | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.[8][10][11]
The anticancer data highlights the significant potency of certain halo-imidazole analogs. For instance, fluorinated benzothiazole derivatives have demonstrated GI50 values in the sub-micromolar range against various breast and colon cancer cell lines.[10] Furthermore, specific pyrrole-imidazole and other imidazole derivatives have shown IC50 values as low as 0.062 µM against pancreatic and cervical cancer cell lines, respectively, with potencies comparable to or exceeding those of established anticancer drugs like 5-fluorouracil.[11]
Key Signaling Pathways and Mechanisms of Action
To visually represent the complex biological processes influenced by halo-imidazole analogs, the following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [In vitro susceptibility of dermatophyte strains to imidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF and EGFR inhibitors synergize to increase cytotoxic effects and decrease stem cell capacities in BRAF(V600E)-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Validating the Purity of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Comparative Guide to HPLC Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide purity. We present a comparative analysis of Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and data presentation to aid in method selection and implementation.
The subject of our analysis, this compound, is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a polar imidazole ring, a sulfonamide group, and an iodo-substituent, presents unique challenges and opportunities for chromatographic separation. Accurate purity determination is essential to ensure the quality and consistency of this intermediate in research and drug development.[1] HPLC stands as a robust and widely utilized technique for such purity assessments.[2]
Comparative Analysis of HPLC Methods
The choice of an appropriate HPLC method is critical for achieving accurate and reliable purity determination. Given the polar nature of this compound, both RP-HPLC and HILIC present viable, yet distinct, approaches.
Reversed-Phase HPLC (RP-HPLC) is a widely used technique where separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase. For polar compounds, a common choice is a C18 or C8 stationary phase with an aqueous-organic mobile phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the retention and separation of polar and hydrophilic compounds that show little or no retention in RP-HPLC.[3] HILIC utilizes a polar stationary phase (such as silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent.
Below is a comparative summary of these two methods for the analysis of this compound.
| Parameter | Method A: Reversed-Phase HPLC (RP-HPLC) | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity. | Separation based on partitioning between a water-enriched layer on the stationary phase and the bulk mobile phase. |
| Stationary Phase | C18 or C8 silica-based column. | Bare silica or polar bonded phase (e.g., Amide, Cyano). |
| Mobile Phase | Gradient of water and acetonitrile/methanol, often with an acidic modifier like formic acid. | Gradient of acetonitrile and water/aqueous buffer (e.g., ammonium formate). |
| Advantages | Robust, widely available, and well-understood separation mechanism. Good for separating non-polar impurities. | Excellent retention and separation of polar compounds. Higher sensitivity with mass spectrometry detection due to high organic content in the mobile phase. |
| Potential Challenges | Poor retention of the main polar compound, leading to early elution and potential co-elution with other polar impurities. | Longer column equilibration times. Sensitivity to small changes in mobile phase water content. |
Experimental Protocols
The following are detailed, yet adaptable, experimental protocols for the two proposed HPLC methods. Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure suitability for its intended purpose.[1]
Method A: Reversed-Phase HPLC (RP-HPLC) Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is a suitable starting point.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample of this compound at the same concentration as the standard solution using the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
-
HILIC column (e.g., bare silica, 5 µm particle size, 4.6 mm i.d. x 250 mm length).
-
HPLC-grade acetonitrile and water.
-
Ammonium formate (analytical grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 90:10 (v/v) mixture of Acetonitrile and Mobile Phase A.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample of this compound at the same concentration as the standard solution using the diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A 0 5 20 40 25 40 26 5 | 35 | 5 |
Data Presentation and Purity Calculation
Quantitative data from the HPLC analysis should be summarized in a clear and structured format. The purity of the this compound sample is typically determined by area normalization, assuming all impurities have a similar response factor at the detection wavelength.
Table 1: Example Purity Data from RP-HPLC Analysis
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15000 | 0.5 | Impurity A |
| 2 | 8.2 | 2970000 | 99.0 | This compound |
| 3 | 12.1 | 15000 | 0.5 | Impurity B |
| Total | 3000000 | 100.0 |
Purity (%) = (Peak Area of Main Compound / Total Peak Area) x 100
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the RP-HPLC and HILIC methods.
Caption: Workflow for RP-HPLC purity validation.
Caption: Workflow for HILIC purity validation.
By comparing these distinct HPLC methodologies, researchers can select the most appropriate strategy for the purity validation of this compound, ensuring the integrity and quality of this vital pharmaceutical intermediate.
References
A Comparative Analysis of 4-iodo-1H-imidazole: Unveiling its Computational and Experimental Characteristics
For researchers and professionals engaged in drug discovery and development, a thorough understanding of the physicochemical properties of molecular building blocks is paramount. 4-iodo-1H-imidazole stands as a versatile heterocyclic compound, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents, including antifungal and antimicrobial compounds.[1][2] The introduction of an iodine atom to the imidazole scaffold significantly influences its electronic properties and reactivity, making it a valuable component in the design of novel bioactive molecules.[1][3]
This guide presents a detailed comparison of the computationally predicted and experimentally determined properties of 4-iodo-1H-imidazole. While computational models offer a rapid and cost-effective means of predicting molecular characteristics, experimental validation remains the definitive standard. This comparative overview aims to provide a clear and objective assessment of this important molecule.[1]
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key computational and experimental physicochemical properties of 4-iodo-1H-imidazole, with data for the parent compound, 1H-imidazole, included for reference.
| Property | 4-iodo-1H-imidazole (Computational) | 4-iodo-1H-imidazole (Experimental) | 1H-imidazole (Reference) |
| Molecular Weight ( g/mol ) | 193.97 | 193.97 | 68.08 |
| Melting Point (°C) | - | 137-140[4] | 89-91 |
| Boiling Point (°C) | 348.5 ± 15.0 (Predicted)[4] | - | 256 |
| pKa | 11.46 ± 0.10 (Predicted)[1][4] | Awaits experimental confirmation[1] | 7.14 (acidic), 14.5 (basic)[1] |
| logP | 0.5[5] | Awaits experimental confirmation[1] | -0.08 |
| HOMO (eV) | Predicted to be lower than imidazole[6] | - | ~ -6.3 to -6.8[6] |
| LUMO (eV) | Predicted to be lower than imidazole[6] | - | ~ -0.9 to -1.2[6] |
| HOMO-LUMO Gap (ΔE) (eV) | Predicted to be smaller than imidazole[6] | - | ~ 5.1 to 5.6[6] |
| Crystal System | - | Monoclinic[7] | Orthorhombic |
| Space Group | - | P2₁/c[7] | Pnma |
Note: The computationally predicted values for 4-iodo-1H-imidazole highlight the electron-withdrawing effect of the iodine atom, which is expected to decrease the pKa compared to imidazole.[1] However, experimental verification of this and the logP value is still needed.[1] The significant increase in the melting point of 4-iodo-1H-imidazole compared to 1H-imidazole is experimentally confirmed and is attributed to the heavier iodine atom and different crystal packing forces.[1]
Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for comparing the computational and experimental properties of a chemical compound like 4-iodo-1H-imidazole.
Caption: Workflow for comparing computational and experimental data.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 4-iodo-1H-imidazole
A common and direct method for the synthesis of 4-iodo-1H-imidazole is the regioselective iodination of imidazole.[8]
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide (0.60 mol) in 150 mL of water and cool to room temperature. Add imidazole (0.60 mol) and stir until completely dissolved.[9]
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (0.15 mol).[9]
-
Reaction: Cool the imidazole solution to 0 °C in an ice bath. Add the iodine solution dropwise to the imidazole solution while maintaining the temperature at 0 °C. After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.[9]
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid. Collect the solid by suction filtration.[9]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water or isopropanol/hexane mixture, to yield crystalline 4-iodo-1H-imidazole.[7][10]
Determination of pKa (Potentiometric Titration)
-
Preparation: A precisely weighed amount of 4-iodo-1H-imidazole is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).[1]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[1]
-
Measurement: The pH of the solution is measured with a calibrated pH meter after each addition of the titrant.[1]
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[1]
Determination of logP (Shake-Flask Method)
-
System Preparation: n-Octanol and water are pre-saturated with each other.[1]
-
Partitioning: A known amount of 4-iodo-1H-imidazole is dissolved in one of the phases. The two phases are mixed vigorously in a separatory funnel for a set period to allow for equilibrium to be reached.[1]
-
Separation & Analysis: The layers are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[1]
Single-Crystal X-ray Diffraction
-
Crystal Growth and Mounting: A single crystal of 4-iodo-1H-imidazole of suitable quality is grown and mounted on a goniometer head.[7]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen to minimize thermal motion. X-ray diffraction data is collected using a diffractometer with a monochromatic X-ray source.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved and refined to obtain the final atomic coordinates and molecular geometry.[7]
Spectroscopic Analysis
-
NMR Spectroscopy: 5-10 mg of 4-iodo-1H-imidazole is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (400 MHz or higher).[10]
-
IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[10]
-
Mass Spectrometry: Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS).[10]
Signaling Pathways and Biological Relevance
While 4-iodo-1H-imidazole itself is not extensively documented for direct modulation of specific signaling pathways, it serves as a critical precursor for a variety of biologically active molecules.[11] Derivatives of iodo-imidazoles have been investigated for a range of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[11] The imidazole core is present in numerous enzyme inhibitors and receptor ligands, and the iodo-substituent can be leveraged to enhance potency and selectivity.[11]
The following diagram illustrates the conceptual role of 4-iodo-1H-imidazole as a starting material for developing targeted therapeutics.
Caption: From building block to potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Iodoimidazole | 71759-89-2 [chemicalbook.com]
- 5. 4-iodo-1H-imidazole | C3H3IN2 | CID 606522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted imidazole sulfonamides, a class of compounds with significant therapeutic potential across various disease areas, including oncology and infectious diseases. By methodically examining the impact of different substituents on their biological activity, this document aims to inform the rational design of more potent and selective drug candidates. The information presented herein is supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Comparative Biological Activity of Substituted Imidazole Sulfonamides
The biological activity of substituted imidazole sulfonamides is profoundly influenced by the nature and position of substituents on both the imidazole and sulfonamide moieties. The following tables summarize the in vitro activity of selected derivatives against key biological targets.
Anticancer Activity: Kinase Inhibition
Substituted imidazole sulfonamides have emerged as potent inhibitors of various protein kinases implicated in cancer progression. The data below highlights the inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, a common mutation in melanoma.
Table 1: Inhibitory Activity of Imidazole Sulfonamides against EGFR and BRAFV600E Kinases
| Compound ID | Imidazole Substituents | Sulfonamide Moiety | Target Kinase | IC50 (µM) | Reference |
| 1a | 4,5-diphenyl | benzenesulfonamide | EGFR | 5.2 | [1] |
| 1b | 4,5-di(4-chlorophenyl) | benzenesulfonamide | EGFR | 2.8 | [1] |
| 1c | 4,5-di(4-methoxyphenyl) | benzenesulfonamide | EGFR | 8.1 | [1] |
| 2a | 4-(1H-imidazol-5-yl)pyridin-2-amine core | N-(3-fluorophenyl)sulfonamide | BRAFV600E | 0.076 | [2] |
| 2b | 4-(1H-imidazol-5-yl)pyridin-2-amine core | N-(3,5-difluorophenyl)sulfonamide | BRAFV600E | 0.032 | [2] |
| 2c | 4-(1H-imidazol-5-yl)pyridin-2-amine core | N-(thiazol-2-yl)sulfonamide | BRAFV600E | 0.035 | [2] |
SAR Insights for Anticancer Activity:
-
For EGFR inhibition, halogen substitution on the phenyl rings at the 4 and 5 positions of the imidazole core (Compound 1b ) appears to enhance potency compared to the unsubstituted analog (Compound 1a ) and the methoxy-substituted analog (Compound 1c ).[1]
-
In the case of BRAFV600E inhibitors, the nature of the substituent on the sulfonamide nitrogen plays a critical role. The presence of fluorine atoms on the phenyl ring (Compounds 2a and 2b ) or a heteroaromatic ring like thiazole (Compound 2c ) leads to potent inhibition in the nanomolar range.[2]
Antibacterial Activity
Several imidazole and benzimidazole sulfonamide derivatives have been investigated for their antibacterial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values against representative Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Imidazole and Benzimidazole Sulfonamides
| Compound ID | Core Structure | Sulfonamide Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 3a | Imidazole | 4-methylbenzenesulfonyl | 62.5 | 125 | [3] |
| 3b | Imidazole | 4-nitrobenzenesulfonyl | 31.25 | 62.5 | [3] |
| 3c | Imidazole | 4-methoxybenzenesulfonyl | 125 | 250 | [3] |
| 4a | Benzimidazole | 4-methylbenzenesulfonyl | 31.25 | 62.5 | [3] |
| 4b | Benzimidazole | 4-nitrobenzenesulfonyl | 15.63 | 31.25 | [3] |
| 4c | Benzimidazole | 4-methoxybenzenesulfonyl | 62.5 | 125 | [3] |
SAR Insights for Antibacterial Activity:
-
The benzimidazole core (Compounds 4a-4c ) generally confers greater antibacterial potency compared to the imidazole core (Compounds 3a-3c ).[3]
-
An electron-withdrawing nitro group on the benzenesulfonyl moiety (Compounds 3b and 4b ) significantly enhances activity against both S. aureus and E. coli compared to electron-donating methyl (Compounds 3a and 4a ) or methoxy groups (Compounds 3c and 4c ).[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a general method to determine the IC50 value of a test compound against a target kinase, such as EGFR or BRAF.
Materials:
-
Recombinant active kinase (e.g., EGFR, BRAFV600E)
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Peptide substrate specific for the kinase
-
ATP solution
-
Test compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well microplates
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the test compound dilutions.
-
Enzyme Addition: Add the diluted active kinase to each well, except for the negative control wells. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well. The ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Antibacterial Susceptibility Testing (Microbroth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the microbroth dilution method, following CLSI guidelines.
Materials:
-
Test compound stock solution
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted compound with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which there is no visible growth.
Visualizing Pathways and Workflows
To better understand the context of the structure-activity relationships of substituted imidazole sulfonamides, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: EGFR signaling pathway and the point of inhibition by imidazole sulfonamides.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
References
"comparative yield analysis of different synthetic routes to 4-iodoimidazoles"
A Comparative Yield Analysis of Synthetic Routes to 4-Iodoimidazoles
For researchers, scientists, and drug development professionals, 4-iodoimidazole is a critical building block in the synthesis of a wide array of pharmaceutical compounds.[1][2] Its utility lies in the versatile carbon-iodine bond, which serves as a handle for various cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the construction of complex molecular architectures.[1][2] The efficient synthesis of 4-iodoimidazole is therefore of significant interest. This guide provides a comparative analysis of the most common synthetic routes, with a focus on reaction yields, supported by experimental data and detailed protocols.
The primary challenge in synthesizing 4-iodoimidazole lies in achieving regioselectivity, as the imidazole ring can be iodinated at the C2, C4, and C5 positions, potentially leading to a mixture of mono-, di-, and tri-iodinated products.[1] Several strategies have been developed to address this, each with its own advantages and disadvantages.
Comparative Yields and Reaction Conditions
The selection of a synthetic route to 4-iodoimidazole often involves a trade-off between yield, cost, reaction conditions, and the ease of purification. The following table summarizes the quantitative data for the most prevalent methods.
| Synthetic Route | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct Iodination | Imidazole, Iodine (I₂), Base (e.g., NaOH), Co-solvent (e.g., NaI) | 69-71%[3][4] | Cost-effective, readily available reagents, one-pot reaction.[5][6] | Can produce a mixture of iodinated products, requiring careful control of stoichiometry and purification.[5][6] |
| Two-Step Iodination/Deiodination | Imidazole, Iodine (I₂), Base, Reducing Agent (e.g., Na₂SO₃) | ~75%[7] | More controlled, can provide higher purity of the desired isomer.[5] | Involves an additional synthetic step, potentially higher cost.[5] |
| Using Specific Iodinating Agents | Imidazole, N-Iodosuccinimide (NIS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Good to Excellent[6] | Milder reaction conditions, often higher selectivity.[6] | Reagents are significantly more expensive than elemental iodine.[5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of 4-iodoimidazole.
Protocol 1: Direct Iodination of Imidazole
This method is the most common and involves the direct iodination of imidazole in an alkaline solution.[2]
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Sodium iodide (NaI)
-
Iodine (I₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Isopropanol
-
n-hexane
Procedure:
-
Preparation of Imidazole Solution: Dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water and cool the solution to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until fully dissolved.[3]
-
Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water, cool to room temperature, and then add iodine (38.1 g, 0.15 mol).[3]
-
Reaction: Cool the imidazole solution to 0°C in an ice bath. Slowly add the iodine/sodium iodide solution dropwise to the imidazole solution while maintaining the temperature at 0°C.[3][6] After the addition is complete, continue stirring the reaction mixture at 0°C for 6 hours.[3][6]
-
Work-up and Isolation: Adjust the pH of the reaction mixture to 7-8 with concentrated hydrochloric acid to precipitate a white solid.[3] Collect the solid by suction filtration. The filtrate can be further extracted with ethyl acetate to recover unreacted imidazole.[3][6]
-
Purification: The crude product can be purified by recrystallization from a mixture of isopropanol and n-hexane to yield pure 4(5)-iodoimidazole.[3][6]
Protocol 2: Two-Step Synthesis via Deiodination of a Di-iodo Intermediate
This approach involves the initial synthesis of 4,5-diiodo-1H-imidazole, followed by selective deiodination.[2][7]
Step 1: Synthesis of 4,5-Diiodo-1H-imidazole
-
In a flask, combine imidazole (3.43g, 50.5mmol) and iodine (24.4g, 96.0mmol).[7]
-
Add a solution of sodium hydroxide (9.29g, 232.3mmol) in 60mL of water.[7]
-
Stir the reaction at room temperature for 3 hours.[7]
-
Adjust the pH to neutral with sulfuric acid, filter the precipitate, and dry to obtain 4,5-diiodo-1H-imidazole.[7]
Step 2: Selective Deiodination to 4-Iodo-1H-imidazole
-
In a reaction flask, add 4,5-diiodo-1H-imidazole (13.77g, 43.1mmol) and 50mL of DMF.[7]
-
Heat the mixture to 80°C with stirring.[7]
-
Add a solution of sodium sulfite (13.45g, 129.3mmol) in 60mL of water and heat to 100°C for 8 hours.[7]
-
After cooling, filter the reaction mixture. The filtrate is extracted with a solvent mixture (e.g., THF:ethyl acetate = 1:1). The combined organic layers are evaporated to yield the crude product, which can be recrystallized from ethyl acetate to give pure 4-iodo-1H-imidazole.[7]
Synthetic Pathways Overview
The following diagram illustrates the different synthetic strategies for obtaining 4-iodoimidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
Assessing the Efficacy of Novel Sulfonamide-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors is a cornerstone of modern targeted cancer therapy. Among the diverse chemical scaffolds explored, sulfonamide-based compounds have emerged as a promising class of inhibitors targeting key kinases implicated in oncogenesis. This guide provides an objective comparison of the performance of novel sulfonamide-based kinase inhibitors against established alternatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro efficacy of selected novel sulfonamide-based inhibitors compared to established benchmark drugs targeting B-Raf, VEGFR-2, and EGFR kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function; lower values indicate higher potency.
Table 1: B-Raf Kinase Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Novel Sulfonamide (Compound 3s) | B-Raf V600E | Low nM | Colo205 (B-Raf V600E) | 2.103 | [1] |
| B-Raf WT | - | HCT116 (B-Raf WT) | > 10 | [1] | |
| Vemurafenib (Benchmark) | B-Raf V600E | 13-31 | Melanoma Cell Lines | 0.025 - 0.35 | [2][3][4] |
| C-Raf | 6.7-48 | - | - | [2] | |
| B-Raf WT | 100-160 | - | - | [2] | |
| Dabrafenib (Benchmark) | B-Raf V600E | 0.6 | Melanoma Cell Lines | 0.2 | [5][6] |
| B-Raf WT | 3.2 | - | - | [7] | |
| C-Raf | 5 | - | - | [7] |
Table 2: VEGFR-2 Kinase Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Novel Sulfonamide (Compound 15) | VEGFR-2 | 78.7 | HCT-116 | 3.66 | [6] |
| HepG-2 | 3.31 | [6] | |||
| MCF-7 | 4.29 | [6] | |||
| Sorafenib (Benchmark) | VEGFR-2 | 90 | HepG-2 | 9.30 | [6][8] |
| VEGFR-1 | 26 | - | - | [8] | |
| VEGFR-3 | 20 | - | - | [8] | |
| B-Raf | 22 | - | - | [8] | |
| Pazopanib (Benchmark) | VEGFR-2 | 30 | HUVEC | 0.02 | [1][9] |
| VEGFR-1 | 10 | - | - | [1] | |
| VEGFR-3 | 47 | - | - | [1] |
Table 3: EGFR Kinase Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Novel Sulfonamide (Compound 5d) | EGFR C797S | 1.12 | PC9 (EGFR 19del) | 0.0156 | |
| Novel Sulfonamide (Compound 5b) | EGFR WT | 30.1 | H1975 | - | [3] |
| EGFR T790M | 12.8 | - | - | [3] | |
| Erlotinib (Benchmark) | EGFR | 2 | HN5 | 0.02 | [10] |
| EGFR 19del | - | PC-9 | 0.007 | [11] | |
| EGFR L858R | - | H3255 | 0.012 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are protocols for two key experiments commonly cited in the evaluation of these compounds.
In Vitro Kinase Activity Assay (ADP-Glo™ Luminescence-Based Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., B-Raf, VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (novel sulfonamide inhibitors and benchmarks)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve, starting from 1 mM. Prepare a "no inhibitor" control with DMSO only.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: Prepare a substrate/ATP mixture. The optimal concentrations should be empirically determined. Initiate the kinase reaction by adding 5 µL of this mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines with relevant kinase mutations (e.g., Colo205, HCT-116, PC9)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by the discussed kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro Performance of Iodo-Imidazole Sulfonamide Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of various imidazole and sulfonamide derivatives, with a focus on halogenated and specifically iodo-substituted compounds. While direct experimental data for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide was not found in the reviewed literature, this guide collates and compares the performance of structurally related derivatives, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery. The data presented is based on published experimental findings for anticancer and enzyme inhibitory activities.
The imidazole scaffold is a privileged structure in medicinal chemistry, and its halogenation, particularly with iodine, is a key strategy for enhancing biological activity.[1][2] Iodo-substituted imidazole derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active molecules, including anticancer and antimicrobial agents.[1][2]
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic effects of various iodo-imidazole and sulfonamide derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a basis for comparing the potency of these compounds.
| Compound | Target Cell Line | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted 1-H-imidazole derivatives | ||||
| Compound C-IVc (4-Br substitution) | MDA-MB-4355 (Breast) | 41.00 (at 20 µg/mL) | 5-Fluorouracil | 54.33% inhibition |
| Compound C-IVf (3-OH substitution) | MDA-MB-4355 (Breast) | 49.72 (at 20 µg/mL) | 5-Fluorouracil | 54.33% inhibition |
| Compound C-IVg (2-NO2 substitution) | MDA-MB-4355 (Breast) | 57.18 (at 20 µg/mL) | 5-Fluorouracil | 54.33% inhibition |
| Tri-aryl imidazole-benzene sulfonamide hybrids | ||||
| Compound 5g (2-MeO-phenyl) | Four cancer cell lines | 2.3 (Mean GI50) | Doxorubicin | 1.1 (Mean GI50) |
| Compound 5b (2-Br-phenyl) | Four cancer cell lines | 2.8 (Mean GI50) | Doxorubicin | 1.1 (Mean GI50) |
| Sulfonamide derivatives containing imidazole moiety (ALK5 inhibitors) | ||||
| Compound 13b | ALK5 Kinase | 0.130 | LY-2157299 | Similar activity |
| Compound 15a | ALK5 Kinase | 0.130 | LY-2157299 | Similar activity |
| Imidazole derivatives as BRAFV600E inhibitors | ||||
| Compound 15j | BRAFV600E Kinase | 0.032 | ||
| Compound 16a | BRAFV600E Kinase | 0.035 |
Note: The results for 2-iodo-4-hydroxymethyl-1,5-diphenyl substituted 1-H-imidazole derivatives are presented as % inhibition at a fixed concentration, which is different from IC50 values but still provides a measure of activity.[3]
Experimental Protocols
A detailed methodology is crucial for the reproducibility and comparison of experimental data. Below are typical protocols for key in vitro assays cited in the literature for evaluating imidazole and sulfonamide derivatives.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., 5-Fluorouracil or Doxorubicin) is also included.[3][4]
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration.
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme, such as ALK5 or BRAFV600E.[5][6]
-
Assay Components: The assay is typically performed in a multi-well plate and includes the kinase, a substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction is allowed to proceed for a set period at a specific temperature.
-
Detection: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based detection systems.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro screening of anticancer compounds.
Simplified BRAF Signaling Pathway and Inhibition
Caption: Inhibition of the BRAF signaling pathway by derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Benchmarking Framework for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide Against Known SERCA Inhibitors
Introduction: 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a heterocyclic compound available for chemical synthesis and research applications.[1][2] While its primary utility has been documented as a synthetic intermediate in medicinal chemistry, a comprehensive evaluation of its biological activity is not yet publicly available.[3] This guide proposes a structured framework for benchmarking this compound against well-established standards, should it be investigated as a potential inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. SERCA is a critical enzyme for calcium homeostasis and a validated target for therapeutic intervention in various diseases.[4]
This comparative guide is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of novel small molecules. We will use Thapsigargin (TG), Cyclopiazonic Acid (CPA), and 2,5-di-(tert-butyl)-1,4-hydroquinone (BHQ) as the gold-standard comparators due to their extensive characterization and widespread use as pharmacological tools for SERCA inhibition.[5][6]
Comparative Analysis of SERCA Inhibitors
The following table summarizes the established inhibitory potencies of standard SERCA inhibitors. The corresponding values for this compound are presented as "To Be Determined" (TBD) to indicate the data that would be generated through the proposed experimental protocols.
| Compound | Target | IC₅₀ (ATPase Activity) | Mechanism of Action | Key References |
| This compound | SERCA (Hypothesized) | TBD | TBD | - |
| Thapsigargin (TG) | SERCA | 0.21–12 nM | Binds to the E2 conformation, creating a dead-end complex.[4][5] | [5] |
| Cyclopiazonic Acid (CPA) | SERCA | 90–2500 nM | Competes with Ca²⁺ for binding to the E2 state.[4][5] | [5] |
| 2,5-di-(tert-butyl)-1,4-hydroquinone (BHQ) | SERCA | 2–7 µM | Binds to the BHQ-binding site, distinct from the thapsigargin site.[5] | [5] |
Proposed Experimental Protocols
To benchmark this compound, the following experimental protocols are proposed:
SERCA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by SERCA, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.[6]
Materials:
-
Purified SERCA1a from rabbit skeletal muscle
-
Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 10 IU/mL pyruvate kinase, 10 IU/mL lactate dehydrogenase
-
CaCl₂ solution to achieve desired free Ca²⁺ concentrations
-
ATP solution
-
Test compounds (this compound, TG, CPA, BHQ) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing all components of the Assay Buffer.
-
Add purified SERCA to the reaction mixture.
-
Add varying concentrations of the test compound or vehicle control (DMSO).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation.
-
Plot the percentage of SERCA inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Calcium Uptake Assay
This assay directly measures the transport of Ca²⁺ into microsomes containing SERCA, using a Ca²⁺-sensitive fluorescent dye.
Materials:
-
Sarcoplasmic reticulum (SR) vesicles isolated from rabbit skeletal muscle
-
Uptake Buffer: 40 mM MOPS (pH 6.8), 100 mM KCl, 5 mM MgCl₂, 5 mM sodium oxalate
-
Fluo-4 (or similar Ca²⁺ indicator)
-
ATP solution
-
Test compounds dissolved in DMSO
Procedure:
-
Resuspend SR vesicles in the Uptake Buffer containing the Ca²⁺ indicator.
-
Add varying concentrations of the test compound or vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate Ca²⁺ uptake by adding ATP.
-
Monitor the decrease in extra-vesicular Ca²⁺ concentration by measuring the fluorescence of the Ca²⁺ indicator over time.
-
Calculate the initial rate of Ca²⁺ uptake.
-
Determine the IC₅₀ for the inhibition of Ca²⁺ uptake by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Key Processes
To better understand the context of this proposed benchmarking study, the following diagrams illustrate the SERCA pump cycle and the general workflow for inhibitor screening.
Caption: A diagram illustrating the key conformational states of the SERCA pump and the points of inhibition by known standards.
Caption: A workflow diagram outlining the proposed steps for benchmarking a novel compound against known SERCA inhibitors.
Conclusion
While the biological activity of this compound is not yet established in the public domain, this guide provides a robust framework for its evaluation as a potential SERCA inhibitor. By employing standardized assays and comparing its performance against well-characterized inhibitors like Thapsigargin, CPA, and BHQ, researchers can systematically determine its potency and potential mechanism of action. This structured approach is essential for the rigorous assessment of novel chemical entities in the drug discovery pipeline.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Frontiers | Drug Interactions With the Ca2+-ATPase From Sarco(Endo)Plasmic Reticulum (SERCA) [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Discovery of novel SERCA inhibitors by virtual screening of a large compound library - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed protocol for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound, ensuring adherence to safety standards and regulatory requirements.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. The compound is classified with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
Personal Protective Equipment (PPE) is mandatory:
| Protective Equipment | Specifications |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. |
| Hand Protection | Use chemical-impermeable gloves (e.g., nitrile), inspected before use. |
| Body Protection | A laboratory coat and long-sleeved clothing are necessary to prevent skin exposure.[2] |
| Respiratory Protection | All handling of waste should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically employs high-temperature incineration for halogenated organic compounds.[2][3] Do not dispose of this chemical down the drain or in general waste streams. [2][4]
-
Waste Segregation and Collection :
-
Collect all waste materials containing this compound, including contaminated items like weighing boats, absorbent pads, and gloves, in a dedicated and clearly labeled hazardous waste container.[2][5]
-
Crucially, segregate this halogenated waste from non-halogenated organic wastes.[3][4][6][7] This separation is vital for proper disposal and can reduce disposal costs.[6]
-
-
Container Selection and Labeling :
-
Use a compatible, sealable container for waste collection. The container must be in good condition with a threaded cap that can be sealed tightly.[7]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][6][7] Do not use abbreviations.[7] If mixed with other solvents, list all components and their approximate percentages.[3][4]
-
-
Waste Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste satellite accumulation area.[2][6]
-
Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][7][8] Do not mix halogenated waste with heavy metals, pesticides, or cyanides.[6]
-
Keep containers tightly closed when not actively adding waste.[6][7]
-
-
Arranging for Disposal :
-
Documentation :
-
Maintain a detailed log of all generated hazardous waste, including the chemical name, quantity, and date of generation and disposal, as this is a common regulatory requirement.[2]
-
Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent chemical spread and protect personnel.
-
Evacuate and Secure : Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Contain and Absorb : For solid spills, carefully sweep or scoop the material, avoiding dust generation.[5] For liquid spills, use an inert absorbent material to contain the spill.[5][6]
-
Collect and Dispose : Place all contaminated materials (absorbent, gloves, etc.) into a sealed, labeled hazardous waste container for disposal according to the protocol above.[5][6]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. mmbio.byu.edu [mmbio.byu.edu]
Essential Safety and Operational Protocols for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide
This guide provides crucial safety, handling, and disposal information for 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, a compound utilized in pharmaceutical development and scientific research. Adherence to these protocols is vital for ensuring personnel safety and maintaining a secure laboratory environment. The recommendations provided are based on best practices for handling structurally similar iodo- and sulfonamide-containing compounds.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. Below is a summary of the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect from splashes and dust, safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn for procedures with a high risk of splashing.[1][2][3][4] |
| Hands | Chemical-resistant gloves | Nitrile or other chemically impermeable gloves are recommended to prevent skin contact.[1][2][5] Gloves must be inspected for tears or contamination before use and replaced immediately if compromised.[1][2] |
| Body | Laboratory Coat | A standard, long-sleeved, fire-resistant laboratory coat should be worn to protect skin and clothing from contamination.[1][2][5] |
| Respiratory | NIOSH-approved Respirator | All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid the inhalation of dust or vapors.[1][2][6] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary.[1][2][6] |
| Feet | Closed-toe shoes | Prevents foot injuries from dropped objects or spills.[3][4][7] |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure and prevent accidents.
-
Preparation and Pre-Handling :
-
Donning PPE :
-
Put on all required PPE as specified in the table above before entering the handling area.
-
-
Chemical Handling :
-
Storage :
-
Decontamination and Waste Disposal :
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response:
-
Evacuate and Secure the Area : Immediately evacuate personnel from the spill area and restrict access. Remove all sources of ignition.[1]
-
Don Full PPE : Put on all appropriate PPE, including a respirator.[8]
-
Contain the Spill : Cover the spill with an inert absorbent material like sand or vermiculite.[8]
-
Collect Material : Carefully collect the absorbed material into a sealed, labeled hazardous waste container.[1][8]
-
Decontaminate Spill Area : Thoroughly clean the spill area with an appropriate solvent.
-
Dispose of Waste : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]
Exposure Response:
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation persists.[8]
-
In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
If inhaled : Move the person to fresh air and keep them in a position comfortable for breathing.[8] If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.
-
If swallowed : Rinse the mouth thoroughly with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[8]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Segregation and Collection :
-
Collect all waste materials, including unused product and contaminated items (e.g., gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container.[1][11][12]
-
Do not mix this waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1][11]
-
-
Container Selection and Management :
-
Storage of Waste :
-
Arranging for Disposal :
-
Documentation :
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, to comply with regulatory requirements.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. westlab.com [westlab.com]
- 5. homework.study.com [homework.study.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
